molecular formula C14H10F2O2 B596477 5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261988-06-0

5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B596477
CAS No.: 1261988-06-0
M. Wt: 248.229
InChI Key: ZNGWROUAZSNRRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 1261988-06-0) is a high-purity biphenyl derivative of significant interest in medicinal chemistry and drug discovery. This compound features a carboxylic acid functional group and strategic fluorine substitutions on its aromatic rings, making it a valuable scaffold for the design and synthesis of novel bioactive molecules. The biphenyl core is a privileged structure in pharmaceuticals, present in a wide range of therapeutics including non-steroidal anti-inflammatory drugs (NSAIDs), antihypertensives, and antifungal agents . The incorporation of fluorine atoms is a well-established bioisosteric strategy in drug design. Fluorine can profoundly influence a molecule's potency, metabolic stability, and membrane permeability by modulating its electronic properties, lipophilicity, and its ability to engage in specific interactions with biological targets, such as hydrogen bonding with protein backbones . The carboxylic acid group provides a versatile handle for further synthetic modification, allowing researchers to create amide, ester, or other functional derivatives to explore structure-activity relationships (SAR). This compound is primarily used as a key intermediate or building block in organic synthesis, particularly in cross-coupling reactions to create more complex molecular architectures. Its structural features make it suitable for research focused on developing new inhibitors for enzymes and protein-protein interactions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-fluoro-5-(5-fluoro-2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-3-11(15)7-13(8)9-4-10(14(17)18)6-12(16)5-9/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGWROUAZSNRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689335
Record name 5,5'-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-06-0
Record name 5,5'-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid

Introduction

This compound is a highly functionalized biaryl compound. Molecules of this class are of significant interest to the pharmaceutical and materials science industries. The biphenyl scaffold is a privileged structure in medicinal chemistry, and the strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic profile.[1] The carboxylic acid moiety provides a crucial handle for further derivatization or for acting as a key interacting group with biological targets.[2]

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound. We will delve into the retrosynthetic analysis, the preparation of key intermediates, the core palladium-catalyzed cross-coupling reaction, and the final purification steps. The methodologies described are grounded in established chemical principles and are designed to be reproducible and scalable for research and development applications.

Retrosynthetic Analysis and Strategy

The central challenge in synthesizing this molecule is the formation of the carbon-carbon bond that connects the two substituted phenyl rings. The most powerful and versatile method for this transformation is the Suzuki-Miyaura cross-coupling reaction.[1][3][4] This palladium-catalyzed reaction forms a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organohalide.[5]

Our retrosynthetic strategy involves disconnecting the biphenyl bond, leading to two key synthons: a substituted aryl halide and a substituted phenylboronic acid. Specifically, we propose a convergent synthesis coupling Methyl 3-bromo-5-fluorobenzoate (I) with (5-Fluoro-2-methylphenyl)boronic acid (II) . This approach is advantageous as it utilizes commercially available or readily synthesizable starting materials and places the key bond-forming reaction at a late stage.

G M 5,5'-Difluoro-2'-methyl- [1,1'-biphenyl]-3-carboxylic acid C Suzuki-Miyaura Coupling & Hydrolysis M->C I Methyl 3-bromo-5-fluorobenzoate (I) C->I II (5-Fluoro-2-methylphenyl)boronic acid (II) C->II

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

Preparation of Methyl 3-bromo-5-fluorobenzoate (I)

This intermediate can be synthesized from the commercially available 3-bromo-5-fluorobenzoic acid. The carboxylic acid must be protected, typically as a methyl ester, to prevent interference with the subsequent cross-coupling reaction.

Experimental Protocol:

  • Esterification: To a solution of 3-bromo-5-fluorobenzoic acid (1.0 eq) in methanol (MeOH, ~0.2 M), add sulfuric acid (H₂SO₄, ~0.1 eq) dropwise at 0 °C.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: Dilute the residue with ethyl acetate (EtOAc) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Methyl 3-bromo-5-fluorobenzoate as a crude product, which can often be used directly in the next step or purified further by column chromatography.

Preparation of (5-Fluoro-2-methylphenyl)boronic acid (II)

This boronic acid derivative is a critical coupling partner. It can be prepared from 4-fluoro-1-iodotoluene via a lithium-halogen exchange followed by borylation.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve 1-bromo-5-fluoro-2-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Lithiation: Add n-Butyllithium (n-BuLi, ~1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

  • Borylation: Add triisopropyl borate (B(O-iPr)₃, ~1.5 eq) dropwise, again keeping the internal temperature below -70 °C.

  • Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature and then quench by adding aqueous hydrochloric acid (1 M HCl).

  • Extraction & Purification: Extract the aqueous layer with EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/EtOAc).

Core Synthesis: Suzuki-Miyaura Cross-Coupling

With both key intermediates in hand, the core biphenyl structure is assembled using the Suzuki-Miyaura cross-coupling reaction. The choice of catalyst, base, and solvent is crucial for achieving high yields.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_intermediate Intermediate cluster_final Final Product I Methyl 3-bromo-5-fluorobenzoate R Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90 °C I->R II (5-Fluoro-2-methylphenyl)boronic acid II->R Inter Methyl 5,5'-difluoro-2'-methyl- [1,1'-biphenyl]-3-carboxylate R->Inter H LiOH, THF/H₂O Inter->H Final 5,5'-Difluoro-2'-methyl- [1,1'-biphenyl]-3-carboxylic acid H->Final

Caption: Forward synthesis pathway for the target molecule.

Experimental Protocol:

  • Reaction Setup: To a flask, add Methyl 3-bromo-5-fluorobenzoate (I) (1.0 eq), (5-Fluoro-2-methylphenyl)boronic acid (II) (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq).

  • Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 85-95 °C and stir vigorously for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting materials.

  • Workup: Cool the reaction to room temperature and dilute with water and EtOAc. Separate the layers and extract the aqueous phase with EtOAc.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude intermediate ester can be purified by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Efficient for C-C bond formation with good functional group tolerance.[3]
Base K₂CO₃ or K₃PO₄Activates the boronic acid for transmetalation to the palladium center.
Solvent Dioxane/H₂O or Toluene/EtOH/H₂OEnsures solubility of both organic and inorganic reagents.
Temperature 85-95 °CProvides sufficient thermal energy to drive the catalytic cycle effectively.
Yield >75% (typical)High efficiency is characteristic of the Suzuki-Miyaura coupling.[3]

Final Step: Saponification

The final step is the hydrolysis (saponification) of the methyl ester to yield the target carboxylic acid.

Experimental Protocol:

  • Hydrolysis: Dissolve the purified methyl ester intermediate in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH, ~3.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Acidification: Once the reaction is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify with 1 M HCl until the pH is ~2-3, at which point the product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under high vacuum.

  • Characterization: The final product, this compound, can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and high-yielding route to this compound. By leveraging the power and versatility of the Suzuki-Miyaura cross-coupling, this method allows for the efficient construction of the core biphenyl structure from readily accessible intermediates. The protocols provided are robust and can be adapted by researchers and drug development professionals for the synthesis of this and other structurally related compounds.

References

  • PrepChem. Synthesis of 2,4-difluorobiphenyl. Available from: [Link]

  • Organic Syntheses. 4,4'-difluorobiphenyl. Available from: [Link]

  • Google Patents. Preparation of biphenyl compounds (US3992459A).
  • Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Molecules, 28(15), 5894. Available from: [Link]

  • Blin, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. Available from: [Link]

  • Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Available from: [Link]

  • Al-Masoudi, N. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 6. Available from: [Link]

  • MySkinRecipes. 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. Available from: [Link]

  • Royal Society of Chemistry. Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives. Available from: [Link]

  • ResearchGate. (2016). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available from: [Link]

  • Šiugždaitė, J., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3749. Available from: [Link]

  • de Souza, G. A., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 9460819. Available from: [Link]

  • Google Patents. 5-{5-chloro-2-[(3S)-3-[(morpholine-4-yl)methyl]-3, 4-dihydroisoquinoline-2(1H)-carbonyl]phenyl}-1, Novel method for synthesis of 2-dimethyl-1H-pyrrole-3-carboxylic acid derivatives and their use for production of (KR20230160303A).
  • Mickevičius, V., et al. (2016). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 21(11), 1435. Available from: [Link]

  • Google Patents. Synthesis of (+) and (-) 1 -(5,5-diphenyltetrahydrofuran-3- yl)-n,n-dimethylmethanamine, (+) and (-) (US20130184485A1).
  • Li, H., et al. (2022). A Potential Pathway for the Synthesis of Biomass-Based Polyamide Monomer 2,5-Bis(aminomethyl)furan from 2,5-Furandicarboxylic Acid. Molecules, 27(19), 6667. Available from: [Link]

  • Beier, P., et al. (2023). Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. The Journal of Organic Chemistry, 88(11), 7433–7443. Available from: [Link]

Sources

Spectroscopic Characterization of 5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data for this compound. The guide emphasizes the rationale behind experimental design and data interpretation, ensuring scientific integrity and providing a self-validating framework for analysis.

Molecular Structure and Overview

This compound is a complex aromatic molecule. Its structure, featuring two phenyl rings with fluorine, methyl, and carboxylic acid substituents, gives rise to distinct spectroscopic signatures. Understanding these signatures is crucial for confirming its identity and purity.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively. The presence of fluorine will introduce characteristic splitting patterns due to spin-spin coupling.

Experimental Protocol: NMR Sample Preparation and Acquisition

A well-prepared sample is fundamental to acquiring high-quality NMR data.[1][2][3][4]

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[1][2]

    • Filter the solution through a pipette with a glass wool plug to remove any particulate matter.

    • Transfer the filtered solution into a clean, high-quality 5 mm NMR tube.[2]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse experiment.

    • Sweep Width: Approximately 16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Sweep Width: Approximately 250 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons, the methyl group, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Carboxylic Acid Proton~12-13Broad Singlet1H-COOH
Aromatic Protons~7.0-8.2Multiplets6HAr-H
Methyl Protons~2.2-2.5Singlet3H-CH₃

Interpretation:

  • The carboxylic acid proton is expected to appear as a broad singlet in the downfield region (12-13 ppm) due to hydrogen bonding and its acidic nature.[5]

  • The aromatic protons will appear as a series of multiplets between 7.0 and 8.2 ppm. The exact chemical shifts and coupling patterns will be complex due to the various substituents and the restricted rotation around the biphenyl bond. Protons adjacent to the electron-withdrawing fluorine and carboxylic acid groups will be shifted downfield.

  • The methyl protons will likely appear as a singlet in the range of 2.2-2.5 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The presence of fluorine will cause characteristic splitting of the signals of nearby carbon atoms.

Predicted ¹³C NMR Data Chemical Shift (δ, ppm) C-F Coupling Assignment
Carboxylic Acid Carbon~165-175No-COOH
Aromatic Carbons~110-165YesAr-C
Methyl Carbon~15-25No-CH₃

Interpretation:

  • The carboxylic acid carbon is expected in the downfield region of 165-175 ppm.[5]

  • The aromatic carbons will appear in the range of 110-165 ppm.

    • Carbons directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz.

    • Carbons two or three bonds away from fluorine will exhibit smaller coupling constants (²JCF and ³JCF).[6][7]

  • The methyl carbon will appear as a singlet in the upfield region, around 15-25 ppm.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: MS Sample Preparation and Acquisition

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Negative ion mode is often preferred for carboxylic acids, as they readily form [M-H]⁻ ions.[8]

    • Capillary Voltage: ~3-4 kV.

    • Source Temperature: ~100-150 °C.

    • Mass Range: Scan from m/z 50 to 500.

Predicted Mass Spectrum and Fragmentation

The predicted mass spectrum will show the molecular ion peak and several fragment ions resulting from the cleavage of specific bonds.

Predicted MS Data m/z Assignment
Molecular Ion [M-H]⁻263.06Deprotonated molecule
Fragment 1219.07[M-H - COOH]⁻
Fragment 2199.07[M-H - COOH - HF]⁻

Interpretation:

  • The molecular ion peak in negative ESI mode is expected at an m/z corresponding to the deprotonated molecule ([M-H]⁻).

  • A common fragmentation pathway for aromatic carboxylic acids is the loss of the carboxylic acid group as CO₂ and H, leading to a significant fragment peak.[5][9]

  • Further fragmentation may involve the loss of HF from the fluorinated rings.

Visualizations

Molecular Structure and Atom Numbering

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent filter Filter Particulates dissolve->filter nmr NMR Spectrometer (¹H & ¹³C) filter->nmr ms Mass Spectrometer (ESI) filter->ms process Process Spectra (FT, Phasing, Baseline Correction) nmr->process ms->process interpret Interpret Spectra (Chemical Shifts, Coupling, Fragmentation) process->interpret structure Structure Elucidation & Confirmation interpret->structure

Caption: General workflow for spectroscopic analysis.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available at: [Link]

  • Emory University. Small molecule NMR sample preparation. (2023-08-29). Available at: [Link]

  • University of Leicester. NMR Sample Preparation. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University College London. Sample Preparation. Available at: [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. Available at: [Link]

  • Duke University. The Duke NMR Center Coupling constants. Available at: [Link]

  • Gamoh, K., & Nishikawa, H. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid communications in mass spectrometry, 17(7), 653–658. Available at: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts. Available at: [Link]

  • National Institute of Standards and Technology. Biphenyl-4-carboxylic acid. Available at: [Link]

  • ACS Publications. Mass Spectrometric Analysis. Aromatic Acids and Esters. Available at: [Link]

  • ACS Publications. Rapid Screening of Carboxylic Acids from Waste and Surface Waters by ESI-MS/MS Using Barium Ion Chemistry and On-Line Membrane Sampling. Available at: [Link]

  • ACS Publications. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020-04-29). Available at: [Link]

  • National Center for Biotechnology Information. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Available at: [Link]

  • MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024-05-19). Available at: [Link]

  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. (2014-07-30). Available at: [Link]

  • ResearchGate. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Available at: [Link]

  • PROSPRE. 1 H NMR Predictor. Available at: [Link]

  • ScienceDirect. FLOURINE COUPLING CONSTANTS. Available at: [Link]

  • Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. (2025-03-03). Available at: [Link]

  • University of California, Davis. Fluorine NMR. Available at: [Link]

  • ChemAxon. NMR Predictor. Available at: [Link]

  • NMRDB.org. Predict all NMR spectra. Available at: [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. (2017-11-28). Available at: [Link]

  • ACS Publications. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Available at: [Link]

  • University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. (2007-10-09). Available at: [Link]

  • YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021-12-06). Available at: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

  • CASPRE. 13 C NMR Predictor. Available at: [Link]

  • Royal Society of Chemistry. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Available at: [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. Available at: [Link]

  • National Center for Biotechnology Information. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Available at: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • NMR Central. 19Flourine NMR. Available at: [Link]

Sources

A Technical Guide to the Solubility Profile of 5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic Acid (Diflunisal)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid, a compound more commonly known as Diflunisal.[1][2][3] As a non-steroidal anti-inflammatory drug (NSAID), understanding its solubility characteristics is paramount for researchers, formulation scientists, and drug development professionals. This document delineates the core physicochemical properties of Diflunisal, explores the theoretical underpinnings of its solubility, provides detailed, field-proven experimental protocols for solubility determination, and presents a consolidated view of its solubility in various pharmaceutically relevant solvents. The ultimate goal is to equip scientists with the foundational knowledge required to overcome formulation challenges associated with this poorly soluble molecule.[4][5]

Physicochemical Properties of Diflunisal

A thorough understanding of an API's fundamental properties is the bedrock of any solubility investigation. Diflunisal (CAS Registry No.: 22494-42-4) is a difluorophenyl derivative of salicylic acid with a molecular weight of 250.20 g/mol .[1][6][7] Its key properties are summarized below.

PropertyValueSignificance for Solubility
Chemical Structure C₁₃H₈F₂O₃The biphenyl core and difluoro-substituents contribute to high lipophilicity, while the carboxylic acid and hydroxyl groups provide sites for ionization and hydrogen bonding.[2]
pKa (Acid Diss. Const.) ~3.3As a weak acid, its ionization state, and thus aqueous solubility, is highly dependent on pH.[6][8] At pH values above the pKa, the ionized, more soluble carboxylate form predominates.[9][10]
LogP (Octanol/Water) ~4.4 - 4.7This high LogP value indicates significant lipophilicity and predicts poor intrinsic aqueous solubility.[2][6]
Melting Point 210-213 °CThe high melting point suggests a stable crystal lattice, which requires substantial energy to overcome during dissolution, contributing to low solubility.[11][12]
Physical Form White to off-white crystalline solidCrystalline solids generally have lower solubility than their amorphous counterparts due to the energy required to break the crystal lattice.[1][11]

Theoretical Framework for Solubility

The solubility of Diflunisal is governed by a dynamic interplay between its molecular structure and the properties of the solvent system.

The Role of pH and the Henderson-Hasselbalch Equation

For an acidic drug like Diflunisal, the relationship between pH, pKa, and solubility is described by the Henderson-Hasselbalch equation.[13][14] The equation predicts the degree of ionization at a given pH, which directly impacts solubility because the ionized form of a drug is significantly more water-soluble than the neutral form.[10][15][16]

S_Total = S₀ (1 + 10^(pH - pKa))

Where:

  • S_Total is the total solubility at a given pH.

  • S₀ is the intrinsic solubility of the neutral (unionized) form.

  • pKa is the acid dissociation constant.

This relationship dictates that the solubility of Diflunisal will be very low in acidic environments (like the stomach, pH 1-3) where it exists predominantly in its neutral, lipophilic form, and will increase significantly in more alkaline environments (like the small intestine, pH > 6.5) as it converts to its ionized, more hydrophilic carboxylate form.[9]

Solvent Polarity and "Like Dissolves Like"

The principle of "like dissolves like" is fundamental. Diflunisal's high lipophilicity (high LogP) suggests it will be more soluble in non-polar organic solvents that can interact favorably with its biphenyl structure.[2] Conversely, its solubility in highly polar solvents like water is poor.[11][17] Formulators often use less polar organic solvents or co-solvent systems to enhance solubility.[18]

Caption: Key physicochemical factors governing Diflunisal solubility.

Experimental Determination of Solubility

Accurate solubility measurement is essential. The "gold standard" is the determination of thermodynamic or equilibrium solubility, which represents the true saturation point of the compound.[19][20]

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method measures the equilibrium solubility of a compound and is considered the most reliable approach.[16][19][21]

Objective: To determine the maximum concentration of Diflunisal that can be dissolved in a specific solvent at equilibrium at a controlled temperature.

Materials:

  • Diflunisal (crystalline solid)

  • Selected solvents (e.g., Water, PBS pH 7.2, Ethanol, DMSO)

  • Orbital shaker with temperature control (e.g., 37 ± 1 °C)[22]

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • HPLC-UV or UV-Vis Spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of solid Diflunisal to a series of vials, each containing a known volume of the desired solvent. Causality: Using an excess ensures that a saturated solution is formed, which is the definition of equilibrium solubility.[19]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 °C for physiological relevance) and agitation speed.[22] Allow the suspensions to equilibrate for an extended period (typically 24-48 hours). Causality: This extended time is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid.[19][23]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Clarification: To remove any remaining undissolved microparticles, either centrifuge the aliquot at high speed or filter it through a 0.45 µm syringe filter. Trustworthiness: This step is critical. Failure to remove all solid particles is a common source of erroneously high and variable solubility results.

  • Quantification: Prepare a series of dilutions of the clear filtrate. Analyze the concentration of Diflunisal using a validated analytical method, such as HPLC-UV, against a standard curve.

  • Verification: After the experiment, the pH of the remaining suspension should be measured to ensure it has not shifted significantly.[19]

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess Diflunisal B Add Solvent (e.g., PBS pH 7.2) A->B C Seal & Shake (24-48h, 37°C) B->C D Settle Suspension C->D E Filter Supernatant (0.45 µm) D->E F Dilute Filtrate E->F G Quantify via HPLC-UV F->G H Calculate Solubility (mg/mL or µM) G->H

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Solubility Profile of Diflunisal: A Data Compendium

Diflunisal is characterized as being practically insoluble in water.[11][17] Its solubility is significantly enhanced in organic solvents and aqueous buffers with a pH above its pKa. The following table consolidates available data.

Solvent SystemRelative PolarityTypeApproximate SolubilityReference
Water 1.000Polar ProticPractically Insoluble (~0.0145 mg/mL)[6][11]
PBS (pH 7.2) ~1.0Aqueous BufferSparingly Soluble (~0.5 mg/mL)*[1]
Ethanol 0.654Polar ProticSoluble (~25 mg/mL)[1][17]
Methanol 0.762Polar ProticSoluble[17]
DMSO 0.444Polar AproticSoluble (~25 mg/mL)[1]
DMF 0.386Polar AproticVery Soluble (~30 mg/mL)[1]
Acetone 0.355Polar AproticSoluble[11]
Ethyl Acetate 0.228Moderately PolarSoluble[11]
Chloroform 0.259Non-polarSlightly Soluble[11][17]
Hexane 0.009Non-polarPractically Insoluble[11]

*Note: The solubility in PBS (pH 7.2) was achieved by first dissolving Diflunisal in a small amount of an organic solvent (DMF) and then diluting with the buffer. This represents a kinetic solubility value, which can overestimate thermodynamic solubility.[1][19]

Implications for Formulation Development

The poor aqueous solubility of Diflunisal presents a significant hurdle for achieving adequate bioavailability from oral dosage forms.[4] The data presented herein directly informs several formulation strategies:

  • Salt Formation: Creating a salt of the carboxylic acid (e.g., sodium diflunisal) would dramatically increase aqueous solubility, particularly in neutral to acidic pH environments.

  • pH Modification: For liquid formulations, adjusting the pH to be well above the pKa of 3.3 will maintain the drug in its soluble, ionized form.

  • Co-solvents: The high solubility in solvents like ethanol, DMSO, and other pharmaceutically acceptable solvents makes co-solvent systems a viable strategy for liquid and semi-solid formulations.[18]

  • Amorphous Solid Dispersions: Dispersing the crystalline drug within a polymer matrix to create an amorphous form can bypass the crystal lattice energy barrier, improving dissolution rates.[18][24]

  • Lipid-Based Formulations: Given its high lipophilicity, formulating Diflunisal in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance its solubilization in the gastrointestinal tract.[4][25]

  • Particle Size Reduction: Techniques like micronization or nanocrystal engineering increase the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[4][5]

Conclusion

The solubility of this compound (Diflunisal) is fundamentally limited by its high lipophilicity and stable crystalline structure. Its behavior is characteristic of a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). Solubility is highly pH-dependent, increasing significantly at pH values above its pKa of ~3.3. While practically insoluble in water, it demonstrates good solubility in a range of polar organic solvents. This comprehensive profile, supported by robust experimental protocols, provides the critical foundation for rational formulation design, enabling scientists to select appropriate strategies—from salt formation to advanced delivery systems—to overcome the inherent challenges and unlock the therapeutic potential of this important NSAID.

References

  • The Impact of Ionization in Drug Discovery & Development. ACD/Labs.
  • Diflunisal - PRODUCT INFORM
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. JoVE.
  • Diflunisal: Package Insert / Prescribing Inform
  • Diflunisal | C13H8F2O3 | CID 3059. PubChem - NIH.
  • Chemical and Pharmacological Properties of Diflunisal. PubMed.
  • Using measured pKa, LogP and solubility to investigate supersatur
  • Diflunisal Targeted Delivery Systems: A Review. PMC - NIH.
  • What is pKa and how is it used in drug development?. Pion Inc.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • diflunisal. ChemBK.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Diflunisal. The Merck Index Online.
  • Thermodynamic solubility.
  • Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
  • Solubility data of diflunisal and various cyclodextrin inclusion...
  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online.
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • Solubility of Diflunisal in Supercritical Carbon Dioxide. CORE.
  • Accuracy of calculated pH-dependent aqueous drug solubility.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFIC
  • Solution Thermodynamics of Isoniazid in PEG 400 + W
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • (PDF) Formulation strategies for poorly soluble drugs.
  • Diflunisal. Wikipedia.
  • (PDF) Study of pH-dependent drugs solubility in water.
  • Henderson-Hasselbalch equation – An ABC of PK/PD.

Sources

The Dawn of a New Era in Antihypertensive Therapy: A Technical Guide to the Discovery and Development of Substituted Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive exploration of the discovery and background of substituted biphenyl carboxylic acids, a class of compounds that revolutionized the management of hypertension and cardiovascular disease. We will delve into the seminal discovery of losartan, the first orally active, nonpeptide angiotensin II receptor antagonist, and trace the evolution of this critical class of drugs, commonly known as "sartans." This guide is tailored for researchers, scientists, and drug development professionals, offering not only a historical narrative but also a detailed examination of the core science, including structure-activity relationships, synthetic methodologies, and key biological evaluation protocols. Our focus is on providing a deep understanding of the causality behind experimental choices, ensuring that the information presented is not just a recitation of facts but a practical resource for those in the field.

Introduction: The Renin-Angiotensin System and the Unmet Need

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] For decades, therapeutic intervention in the RAS primarily focused on inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. While ACE inhibitors proved to be effective antihypertensives, they were associated with side effects such as a persistent dry cough and angioedema, believed to be linked to the accumulation of bradykinin.[2] This created a significant unmet medical need for a therapeutic agent that could offer the benefits of RAS blockade with an improved side-effect profile. The focus of the scientific community thus shifted towards a more direct approach: blocking the action of angiotensin II at its receptor.

The Angiotensin II Receptor: A Tale of Two Subtypes

Early research in the 1980s began to reveal the existence of distinct angiotensin II receptor subtypes.[1] The physiological effects of angiotensin II, including vasoconstriction, aldosterone release, and cellular growth, were found to be mediated primarily through the angiotensin II type 1 (AT1) receptor.[1][2] A second subtype, the AT2 receptor, was also identified, though its physiological role was less clear at the time.[1][3] This discovery was a pivotal moment, as it presented a highly specific target for drug development. An antagonist that could selectively block the AT1 receptor would theoretically provide the desired antihypertensive effects without interfering with the potential functions of the AT2 receptor and, crucially, without affecting the bradykinin pathway.

The Breakthrough: The Discovery of Losartan

The journey to the first clinically successful AT1 receptor antagonist was one of perseverance, serendipity, and rational drug design. In the early 1980s, scientists at Takeda Chemical Industries in Japan discovered a series of 1-benzylimidazole-5-acetic acid derivatives that exhibited weak but selective antagonism of the angiotensin II receptor.[4] These initial lead compounds, while not orally bioavailable and having a short duration of action, provided a crucial chemical scaffold to build upon.[4][5]

From Imidazole to Biphenyl: A Leap in Potency

Researchers at DuPont, a company then relatively new to the pharmaceutical industry, took on the challenge of optimizing these early leads.[6][7] A key breakthrough came with the realization that mimicking the C-terminal carboxylic acid of angiotensin II was crucial for potent receptor binding. This led to the exploration of various acidic functional groups. The pivotal moment arrived with the introduction of a biphenyl scaffold, with an acidic group positioned at the 2'-position of the second phenyl ring.[8] This structural modification dramatically increased the affinity for the AT1 receptor.

The Tetrazole Advantage

Further refinement of the acidic moiety led to another significant discovery. Replacing the carboxylic acid group with a tetrazole ring resulted in a compound with even greater potency and improved oral bioavailability.[5][8] This strategic isosteric replacement was a cornerstone of the development of losartan. The culmination of this intensive research effort was the synthesis of DuP 753, later named losartan, in March 1986.[7] Losartan was the first nonpeptide, orally active AT1 receptor antagonist with a favorable pharmacological profile, marking a new era in the treatment of hypertension.[1][2]

Structure-Activity Relationships (SAR): The Blueprint for a New Class of Drugs

The discovery of losartan laid the foundation for a whole new class of antihypertensive agents, the "sartans." The core structure of these drugs consists of a biphenyl scaffold, an acidic group (typically a carboxylic acid or a tetrazole), and a heterocyclic moiety. The systematic modification of each of these components has led to the development of a diverse range of AT1 receptor blockers with varying potencies and pharmacokinetic profiles.

A generalized structure-activity relationship for the sartans can be summarized as follows:

  • The Biphenyl Scaffold: The biphenyl structure provides the rigid framework necessary for optimal orientation within the AT1 receptor binding pocket.

  • The Acidic Group: An acidic functional group at the 2'-position of the biphenyl ring is essential for high-affinity binding. The tetrazole ring has proven to be a particularly effective isostere for the carboxylic acid group.[8]

  • The Heterocycle: The nature of the heterocyclic ring (e.g., imidazole in losartan, benzimidazole in candesartan) and its substituents significantly influences the potency and pharmacokinetic properties of the drug.

  • The Alkyl Chain: An n-butyl group, as seen in losartan, has been found to be optimal for hydrophobic interactions within the receptor.

SAR_Diagram cluster_Biphenyl Biphenyl Moiety cluster_Acidic Acidic Group (2'-position) cluster_Heterocycle Heterocyclic Moiety cluster_Alkyl Alkyl Chain Core Substituted Biphenyl Carboxylic Acid Scaffold Biphenyl Provides Rigid Framework Core->Biphenyl Component 1 Acidic_Group Essential for High-Affinity Binding (e.g., COOH, Tetrazole) Core->Acidic_Group Component 2 Heterocycle Influences Potency and PK (e.g., Imidazole) Core->Heterocycle Component 3 Alkyl_Chain Hydrophobic Interactions (e.g., n-Butyl) Core->Alkyl_Chain Component 4

Caption: Key structural components of substituted biphenyl carboxylic acid AT1 receptor antagonists.

Synthetic Methodologies: Constructing the Core Scaffold

The synthesis of substituted biphenyl carboxylic acids relies on robust and efficient chemical transformations. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this process, enabling the formation of the critical biphenyl bond.[9]

General Synthetic Workflow via Suzuki-Miyaura Coupling

The following diagram illustrates a generalized workflow for the synthesis of a substituted biphenyl carboxylic acid, exemplified by the synthesis of losartan.

Synthesis_Workflow Start1 Substituted Bromobenzoic Acid Derivative Suzuki Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base) Start1->Suzuki Start2 Arylboronic Acid Derivative Start2->Suzuki Intermediate Biphenyl Carboxylic Acid Intermediate Suzuki->Intermediate Functionalization Further Functionalization (e.g., Heterocycle attachment) Intermediate->Functionalization Final_Product Final Substituted Biphenyl Carboxylic Acid Product Functionalization->Final_Product

Caption: Generalized synthetic workflow for substituted biphenyl carboxylic acids.

Detailed Experimental Protocol: Synthesis of Losartan

The following is a representative, multi-step protocol for the synthesis of losartan, based on established methodologies.[4][7]

Step 1: Synthesis of 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI)

This step involves the construction of the substituted imidazole ring, a key building block for losartan.

  • Materials: Valeronitrile, Methanol, HCl gas, Glycine methyl ester, Methanolic Sodium Hydroxide, POCl₃, DMF.

  • Procedure:

    • Prepare methyl pentanimidate from valeronitrile and methanol in the presence of HCl gas.[9]

    • React methyl pentanimidate with glycine methyl ester in the presence of methanolic sodium hydroxide to form the imidazolinone intermediate.[9]

    • Perform a Vilsmeier-Haack reaction on the imidazolinone intermediate using POCl₃ and DMF to yield 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI).[9]

Step 2: Synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (Bromo OTBN)

This step prepares the biphenyl component with a reactive handle for subsequent coupling.

  • Materials: o-Tolunitrile, N-Bromosuccinimide (NBS), Benzoyl peroxide.

  • Procedure:

    • React o-tolunitrile with N-bromosuccinimide in the presence of a radical initiator such as benzoyl peroxide to achieve benzylic bromination, yielding Bromo OTBN.

Step 3: Coupling of BCFI and Bromo OTBN

This step joins the two key fragments.

  • Materials: BCFI, Bromo OTBN, Potassium carbonate, DMF.

  • Procedure:

    • React BCFI with Bromo OTBN in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF to form the cyano-aldehyde intermediate.[4]

Step 4: Formation of the Tetrazole Ring and Reduction

This is the final key transformation to yield losartan.

  • Materials: Cyano-aldehyde intermediate, Sodium azide, Tri-n-butyltin chloride, Sodium borohydride.

  • Procedure:

    • React the cyano-aldehyde intermediate with sodium azide in the presence of tri-n-butyltin chloride to form the tetrazole ring.[4]

    • In the same pot, reduce the aldehyde functionality to a hydroxymethyl group using a reducing agent such as sodium borohydride to yield losartan.[4]

Step 5: Salt Formation

  • Materials: Losartan free acid, Potassium hydroxide, Methanol.

  • Procedure:

    • React the losartan free acid with potassium hydroxide in methanol to form the potassium salt, losartan potassium.[4]

Biological Evaluation: From Bench to Bedside

The characterization of substituted biphenyl carboxylic acids involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Evaluation: Receptor Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor.[2][5]

Protocol: AT1 Receptor Radioligand Binding Assay

  • Objective: To determine the inhibitory constant (Ki) of a test compound for the AT1 receptor.

  • Materials:

    • Cell membranes expressing the AT1 receptor (e.g., from rat liver).[2]

    • Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.[2]

    • Test compound (e.g., losartan).

    • Non-specific binding control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., unlabeled losartan).

    • Assay buffer.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • In a parallel set of tubes, incubate the membranes with the radioligand and a saturating concentration of the non-specific binding control.

    • After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a gamma counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Evaluation: Blood Pressure Measurement in Animal Models

The ultimate test of an antihypertensive agent is its ability to lower blood pressure in a living organism. Spontaneously hypertensive rats (SHR) are a commonly used animal model for this purpose.[10]

Protocol: Non-Invasive Blood Pressure Measurement in Spontaneously Hypertensive Rats

  • Objective: To evaluate the effect of a test compound on systolic blood pressure in SHR.

  • Materials:

    • Spontaneously hypertensive rats.

    • Test compound formulated for oral administration.

    • Vehicle control.

    • Tail-cuff plethysmography system.[10][11]

  • Procedure:

    • Acclimatize the SHR to the restraining and blood pressure measurement procedure for several days.

    • Administer the test compound or vehicle to the rats via oral gavage.

    • At various time points after administration, measure the systolic blood pressure using the tail-cuff method.[11]

    • Compare the blood pressure readings of the treated group to the vehicle control group to determine the antihypertensive effect of the compound.

Quantitative Data Summary

The following table summarizes the in vitro potency of several prominent angiotensin II receptor blockers.

CompoundIC₅₀ (nM) for AT₁ Receptor
Losartan12.8
Valsartan489
Irbesartan53.9
Candesartan104
Telmisartan24.1
Olmesartan56.2

Data adapted from various sources for comparative purposes.[8]

Conclusion and Future Directions

The discovery of substituted biphenyl carboxylic acids as angiotensin II receptor antagonists represents a landmark achievement in medicinal chemistry and cardiovascular medicine. The journey from the initial imidazole leads to the development of a multi-billion dollar class of drugs is a testament to the power of rational drug design and interdisciplinary collaboration. The "sartans" have not only provided a safer and better-tolerated alternative to ACE inhibitors for many patients but have also deepened our understanding of the renin-angiotensin system.

Future research in this area continues to explore new chemical scaffolds and to investigate the potential of these compounds in other therapeutic areas, such as diabetic nephropathy and heart failure.[2] The principles of drug discovery and development that led to the success of the sartans will undoubtedly continue to guide the search for new and improved therapies for a wide range of diseases.

References

  • Timmermans, P. B., Wong, P. C., Chiu, A. T., Herblin, W. F., Benfield, P., Carini, D. J., ... & Smith, R. D. (1993). Angiotensin II receptors and angiotensin II receptor antagonists. Pharmacological reviews, 45(2), 205-251. [Link]

  • Wong, P. C., Hart, S. D., Zaspel, A. M., Chiu, A.T., Ardecky, R. J., Smith, R. D., & Timmermans, P. B. (1990). Functional studies of nonpeptide angiotensin II receptor subtype-specific ligands: DuP 753 (losartan) and PD123177. Journal of Pharmacology and Experimental Therapeutics, 255(2), 584-592. [Link]

  • Christen, Y., Waeber, B., Nussberger, J., Porchet, M., Borland, R. M., Lee, R. J., ... & Brunner, H. R. (1991). Oral administration of DuP 753, a specific angiotensin II receptor antagonist, to normal men. Circulation, 83(4), 1333-1342. [Link]

  • Duncia, J. V., Chiu, A. T., Carini, D. J., Gregory, G. B., Johnson, A. L., Price, W. A., ... & Timmermans, P. B. (1990). The discovery of DuP 753, a potent, orally active nonpeptide angiotensin II receptor antagonist. Journal of medicinal chemistry, 33(5), 1312-1329. [Link]

  • Burnier, M., & Brunner, H. R. (2000). Angiotensin II receptor antagonists. The Lancet, 355(9204), 637-645. [Link]

  • Larsen, R. D., King, A. O., Chen, C. Y., Corley, E. G., Foster, B. S., Roberts, F. E., ... & Verhoeven, T. R. (1994). Efficient synthesis of losartan, a nonpeptide angiotensin II receptor antagonist. The Journal of Organic Chemistry, 59(21), 6391-6394. [Link]

  • Wexler, R. R., Greenlee, W. J., Irvin, J. D., Goldberg, M. R., Prendergast, K., Smith, R. D., & Timmermans, P. B. (1996). Nonpeptide angiotensin II receptor antagonists: the next generation in antihypertensive therapy. Journal of medicinal chemistry, 39(3), 625-656. [Link]

  • Timmermans, P. B. M. W. M., Wong, P. C., Chiu, A. T., & Smith, R. D. (1991). Angiotensin II receptor antagonists. From discovery to antihypertensive drugs. Hypertension, 18(5 Suppl), III136-42. [Link]

  • Smith, R. D., Chiu, A. T., Wong, P. C., Herblin, W. F., & Timmermans, P. B. (1992). Pharmacology of nonpeptide angiotensin II receptor antagonists. Annual review of pharmacology and toxicology, 32(1), 135-165. [Link]

  • Oparil, S., & Weber, M. A. (2009). Angiotensin receptor blockers: a new therapeutic class. Journal of clinical hypertension, 11(s1), 1-2. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • de Gasparo, M., Catt, K. J., Inagami, T., Wright, J. W., & Unger, T. (2000). International union of pharmacology. XXIII. The angiotensin II receptors. Pharmacological reviews, 52(3), 415-472. [Link]

  • Steckelings, U. M., Kaschina, E., & Unger, T. (2005). The AT2 receptor—a matter of love and hate. Peptides, 26(8), 1401-1409. [Link]

Sources

Unlocking New Potential: A Guide to the Electronic Properties of Fluorinated Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: The "Magic Bullet" Atom in Biphenyl Scaffolds

Aromatic fluorinated biphenyl compounds represent a cornerstone in modern chemistry, with their influence spanning medicinal chemistry, materials science, and biochemistry.[1][2] The strategic incorporation of fluorine, often dubbed the "magic bullet," into the biphenyl scaffold dramatically alters the molecule's intrinsic properties.[3] Due to its unique characteristics—small size, high electronegativity, and the remarkable strength of the carbon-fluorine (C-F) bond—fluorine substitution provides a powerful tool to fine-tune the electronic landscape of these molecules.[1][3][4][5]

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a cursory overview. It delves into the fundamental electronic perturbations caused by fluorination, details the critical experimental and computational methodologies used for their characterization, and explains the causality behind these analytical choices. By understanding how to manipulate and measure these electronic properties, we can rationally design next-generation pharmaceuticals and advanced organic electronic materials.[6][7]

The Fundamental Electronic Influence of Fluorine

The introduction of fluorine into a biphenyl ring system initiates a cascade of electronic effects that redefine the molecule's behavior. These changes are not monolithic; they are a nuanced interplay of opposing forces that can be harnessed for molecular design.

Dueling Inductive and Mesomeric Effects

The primary influence of fluorine stems from its status as the most electronegative element.[8] This property manifests in two key ways:

  • Inductive Effect (σ-withdrawal): Fluorine strongly pulls electron density away from the carbon atom to which it is bonded through the sigma (σ) framework. This powerful electron-withdrawing effect propagates through the aromatic ring, lowering the overall electron density of the π-system.[5][9]

  • Mesomeric Effect (π-donation): Despite its electronegativity, fluorine possesses lone pairs of electrons that can be donated back into the aromatic π-system. This π-donating effect is weaker than its inductive withdrawal but plays a crucial role in modulating the electronic structure.[10]

This duality is central to the "fluorine effect." The net result is a significant polarization of the C-F bond and a reduction in the energy levels of the molecule's frontier molecular orbitals.[3][9]

Impact on Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. Fluorination systematically lowers the energy of both these orbitals.[6]

  • Lowered HOMO/LUMO Levels: This stabilization makes the molecule more resistant to oxidative degradation, a highly desirable trait in both drug metabolism and the operational stability of organic electronics.[5][6]

  • Tuning the HOMO-LUMO Gap: While both orbitals are lowered, the extent can differ, allowing for the fine-tuning of the HOMO-LUMO energy gap. This gap dictates the energy required for electronic excitation and is directly related to the molecule's color (UV-Vis absorption) and redox properties.[9]

  • Improved Electron Injection: In the context of organic electronics, lowering the LUMO level facilitates easier injection of electrons from the electrode into the organic material, improving device efficiency.[6]

Alteration of the Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. Fluorination induces profound changes to the MEP:

  • Regions of Negative Potential: A region of high negative electrostatic potential develops around the fluorine atom due to its high electronegativity.

  • Regions of Positive Potential: Consequently, the electron-deficient aromatic ring can exhibit a more positive electrostatic potential.[11]

These alterations are not merely theoretical; they have direct consequences for intermolecular interactions. The modified MEP can lead to significant dipole-dipole interactions and influence how a molecule docks with a protein receptor or packs in a solid-state crystal lattice.[2][12]

Table 1: Summary of Key Electronic Effects of Fluorine Substitution

PropertyEffect of FluorinationConsequenceApplication Area
Electron Density Strong inductive withdrawal lowers electron density in the aromatic ring.[5][9]Increased stability against oxidation, altered reactivity.[6]Medicinal Chemistry, Organic Electronics
HOMO/LUMO Energy Both HOMO and LUMO energy levels are lowered.[6]Enhanced oxidative stability, easier electron injection.[6]Organic Electronics, Drug Development
pKa Value Nearby acidic groups become more acidic; basic groups become less basic.[4][5]Modified bioavailability and receptor binding affinity.[3]Drug Development
Dipole Moment The magnitude and direction of the molecular dipole moment are altered.[4]Changes in solubility and intermolecular interactions.[2]Materials Science, Medicinal Chemistry
Metabolic Stability Blocks sites of metabolic oxidation (C-H hydroxylation).[4][5]Increased drug half-life and reduced toxic metabolites.[13]Drug Development

A Synergistic Approach to Characterization

A comprehensive understanding of the electronic properties of fluorinated biphenyls is achieved not by a single technique, but by the synergistic integration of experimental characterization and computational modeling. This approach provides a self-validating system where theoretical predictions are confirmed by empirical data, and experimental results are explained by underlying quantum mechanical principles.

G cluster_0 Synthesis cluster_1 Experimental Characterization cluster_2 Computational Modeling cluster_3 Derived Electronic Properties Synthesis Synthesis of Fluorinated Biphenyl Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Sample UV_Vis UV-Vis & Fluorescence Spectroscopy Synthesis->UV_Vis Sample CV Cyclic Voltammetry (Electrochemistry) Synthesis->CV Sample XPS X-Ray Photoelectron Spectroscopy Synthesis->XPS Sample DFT Density Functional Theory (DFT) Synthesis->DFT Molecular Structure Properties Structure Confirmation HOMO-LUMO Gap Redox Potentials MEP & Charge Distribution Core Level Energies NMR->Properties Experimental Data UV_Vis->Properties Experimental Data CV->Properties Experimental Data XPS->Properties Experimental Data DFT->Properties Theoretical Calculation Properties->DFT Validation & Interpretation

Caption: Synergistic workflow for characterizing fluorinated biphenyls.

Experimental Characterization Protocols

The choice of analytical technique is dictated by the specific electronic property under investigation. Here, we detail the methodologies for key experiments, emphasizing the causality behind protocol steps.

UV-Visible and Fluorescence Spectroscopy: Probing Electronic Transitions

Causality: These techniques directly probe the energy difference between electronic states. UV-Vis spectroscopy measures the energy absorbed to promote an electron from the HOMO to the LUMO (or other excited states).[14] Fluorescence spectroscopy measures the energy emitted when the electron returns to the ground state.[14][15] The resulting spectra (λmax) provide a direct, albeit qualitative, measure of the HOMO-LUMO gap.[16] Fluorination, by lowering the frontier orbital energies, often leads to a shift in these wavelengths.[17]

Protocol: UV-Vis Absorption & Fluorescence Emission Spectroscopy

  • Solvent Selection & Solution Preparation:

    • Step: Select a spectroscopic grade solvent in which the compound is soluble and that has a UV cutoff wavelength well below the expected absorption of the analyte (e.g., ethyl acetate, λcutoff ≈ 256 nm).[16]

    • Rationale: Using a high-purity solvent prevents interference from absorbing impurities. The UV cutoff ensures that the solvent itself does not absorb light in the same region as the sample, which would obscure the results.

    • Step: Prepare a dilute stock solution of the fluorinated biphenyl compound (e.g., 1 mg/mL). From this, prepare a series of dilutions to a final concentration in the micromolar range (e.g., 1-10 µM).

    • Rationale: The concentration must be low enough to adhere to the Beer-Lambert law, which assumes a linear relationship between absorbance and concentration.[14][18] For fluorescence, low concentrations are critical to avoid inner-filter effects where the sample re-absorbs the emitted light.[14]

  • UV-Vis Spectrophotometer Setup:

    • Step: Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-20 minutes.

    • Rationale: Lamp stabilization is crucial for a stable baseline and reproducible measurements.

    • Step: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 200-800 nm).

    • Rationale: The baseline correction digitally subtracts the absorbance of the solvent and the cuvette, ensuring that the final spectrum shows only the absorbance of the analyte.[15]

  • Sample Measurement (UV-Vis):

    • Step: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample. Ensure there are no air bubbles.

    • Rationale: Rinsing prevents dilution of the sample with residual solvent. Bubbles can scatter light and cause erroneous readings.

    • Step: Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum. Record the wavelength of maximum absorbance (λmax).

  • Fluorescence Spectrofluorometer Setup & Measurement:

    • Step: Using the λmax value obtained from the UV-Vis spectrum, set this as the excitation wavelength on the spectrofluorometer.[15]

    • Rationale: Exciting the molecule at its strongest absorption wavelength will produce the strongest possible emission signal, maximizing sensitivity.[15]

    • Step: Acquire the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to a much longer wavelength (e.g., if λex = 315 nm, scan from 330-800 nm).

    • Rationale: The emission wavelength is always longer than the excitation wavelength (Stokes shift) because the molecule loses some energy through non-radiative processes before fluorescing.[14]

Electrochemistry: Direct Measurement of Orbital Energies

Causality: Cyclic Voltammetry (CV) is an electrochemical technique that measures the potential at which a molecule is oxidized (loses an electron) and reduced (gains an electron). These potentials are directly related to the energies of the frontier orbitals. The oxidation potential correlates with the HOMO energy, while the reduction potential correlates with the LUMO energy. This provides a quantitative, experimental value for these fundamental electronic parameters.[19][20][21]

Protocol: Cyclic Voltammetry

  • System Preparation:

    • Step: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Rationale: The potential is applied between the working and reference electrodes. The counter electrode serves to pass the current required to sustain the redox process at the working electrode without affecting the reference potential.

    • Step: Polish the working electrode with an alumina slurry, then sonicate in deionized water and ethanol to ensure a clean, reproducible surface.

    • Rationale: A clean electrode surface is paramount for obtaining accurate and reproducible results, as surface contaminants can interfere with electron transfer.

  • Electrolyte and Sample Preparation:

    • Step: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable, dry, aprotic solvent (e.g., acetonitrile or dichloromethane).

    • Rationale: The supporting electrolyte is necessary to ensure the conductivity of the solution and to minimize the solution resistance (iR drop). Aprotic solvents are used to prevent reactions with the generated radical ions.

    • Step: Dissolve the fluorinated biphenyl compound in the electrolyte solution to a final concentration of approximately 1 mM.

    • Step: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.

    • Rationale: Oxygen is electroactive and can interfere with the measurement of the analyte's redox potentials.

  • Data Acquisition:

    • Step: Place the electrodes in the solution. Run a CV of the electrolyte solution alone to determine the solvent window (the potential range where the solvent/electrolyte is not electroactive).

    • Rationale: This establishes the background signal and the usable potential range for the experiment.

    • Step: Add the analyte and record the cyclic voltammogram by sweeping the potential from an initial value to a final value and back again.

    • Step: Add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺) and record another CV.

    • Rationale: Referencing the measured potentials to an internal standard allows for correction of any drift in the reference electrode potential and enables comparison of data between different experiments and labs.

  • Data Analysis:

    • Step: Determine the onset potentials for the first oxidation (Eox) and first reduction (Ered) peaks from the voltammogram.

    • Step: Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced to Fc/Fc⁺, which is assumed to be -4.8 eV relative to vacuum):

      • EHOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

      • ELUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

    • Rationale: These widely used equations provide a direct conversion from experimentally measured electrochemical potentials to the absolute energy levels of the molecular orbitals.

Table 2: Example Spectroscopic and Computational Data for Difluorinated Biphenyl Compounds

Compound NameStructureλmax (nm)[16]EHOMO (eV) (DFT)[16]ELUMO (eV) (DFT)[16]Energy Gap (eV) (DFT)[16]
TBDFBP 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl256.4-6.31-1.135.18
DFBPE 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone262.1-6.74-2.134.61
DFDMBP 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl315.8-5.73-1.214.52
DFNBP 3,4-difluoro-3′-nitro-1,1′-biphenyl258.4-7.21-2.874.34

Data sourced from Rehman et al., ACS Omega (2023).[16] DFT calculations performed at the B3LYP/6-311+G level.*

The Power of Computational Chemistry

Causality: While experimental techniques provide measurable data points, computational methods like Density Functional Theory (DFT) provide the underlying electronic picture.[2][16] DFT calculations allow us to visualize orbitals, map electrostatic potentials, and predict electronic properties that may be difficult or impossible to measure directly.[11] When experimental and computational results align, it provides powerful validation for the proposed structure-property relationships.[16][22] For example, DFT can calculate the HOMO-LUMO gap, which can then be compared with the optical gap derived from UV-Vis spectroscopy.

G cluster_0 Fluorination cluster_1 Primary Electronic Effects cluster_2 Resulting Molecular Properties cluster_3 Macroscopic Consequences Biphenyl Biphenyl Core Fluorine F Atom Effects Inductive Withdrawal (σ) Mesomeric Donation (π) Fluorine->Effects Introduces Properties Lowered HOMO/LUMO Energies Altered Molecular Electrostatic Potential (MEP) Modified Dipole Moment Effects:f0->Properties:f0 Dominates Effects:f0->Properties:f1 Effects:f0->Properties:f2 Effects:f1->Properties:f0 Modulates Consequences Enhanced Oxidative Stability Modulated Reactivity & pKa Altered Intermolecular Forces Tuned Optical/Redox Properties Properties->Consequences

Caption: Logical relationship of fluorination's electronic effects.

Conclusion: From Fundamental Properties to Advanced Applications

The electronic properties of fluorinated biphenyl compounds are a direct result of the fundamental characteristics of the fluorine atom. Its potent inductive electron withdrawal, combined with a weaker mesomeric donation, systematically lowers frontier molecular orbital energies and reshapes the molecular electrostatic potential.[6][9] This guide has outlined a robust, synergistic framework of experimental and computational techniques essential for characterizing these properties. By employing spectroscopic methods to probe electronic transitions, electrochemical analysis to quantify orbital energies, and theoretical modeling to provide deep mechanistic insight, researchers can gain a comprehensive understanding of their systems. This knowledge is the key to rationally designing fluorinated biphenyls with tailored electronic structures for specific, high-value applications, from more effective and safer pharmaceuticals to more efficient and stable organic electronic devices.[1][23]

References

  • Rehman, M. A. U., Adeel, M., Alshehri, S. M., Aiman, U., Villinger, A., Bullo, S., Baby, R., Asghar, M. A., Kuznetsov, A. E., & Sanyang, M. L. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29414–29423. [Link]

  • Rehman, M. A. U., Adeel, M., Alshehri, S. M., Aiman, U., Villinger, A., Bullo, S., Baby, R., Asghar, M. A., Kuznetsov, A. E., & Sanyang, M. L. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health. [Link]

  • Rehman, M. A. U., Adeel, M., Alshehri, S. M., Aiman, U., Villinger, A., Bullo, S., Baby, R., Asghar, M. A., Kuznetsov, A. E., & Sanyang, M. L. (2023). (PDF) Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ResearchGate. [Link]

  • Rehman, M. A. U., Adeel, M., Alshehri, S. M., Aiman, U., Villinger, A., Bullo, S., Baby, R., Asghar, M. A., Kuznetsov, A. E., & Sanyang, M. L. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. PubMed. [Link]

  • Soutsos, P., & Wang, L. (2025). Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene. ChemRxiv, Cambridge Open Engage. [Link]

  • (Author not listed). (n.d.). Synthesis and characterization of fluorinated polyimides derived from 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene/tetrafluoride benzene. Taylor & Francis Online. [Link]

  • Rehman, M. A. U., Adeel, M., Alshehri, S. M., Aiman, U., Villinger, A., Bullo, S., Baby, R., Asghar, M. A., Kuznetsov, A. E., & Sanyang, M. L. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

  • Zappi, G. D. (n.d.). SELECTIVE ELECTROCHEMICAL FLUORINATIONS. Electrosynthesis Company. [Link]

  • (Author not listed). (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

  • Vershinin, P., et al. (2023). Electrochemical Removal of Fluorinated Organic Compounds in Aqueous Solutions. ResearchGate. [Link]

  • Babudri, F., Farinola, G. M., Naso, F., & Ragni, R. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications. [Link]

  • (Author not listed). (n.d.). ELECTROCHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie. [Link]

  • Terry, T. E., & Wuest, F. R. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. [Link]

  • (Author not listed). (n.d.). Electrochemical fluorination. Wikipedia. [Link]

  • de la Peña, A., et al. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). PubMed. [Link]

  • Singh, S., & Singh, R. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

  • (Author not listed). (n.d.). The Significance of Biphenyl Derivatives in Organic Electronics and COF Construction. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • (Author not listed). (2023). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. Biocompare. [Link]

  • (Author not listed). (n.d.). Effects of fluorine incorporation on drugs and imaging probes. ResearchGate. [Link]

  • (Author not listed). (n.d.). Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • (Author not listed). (n.d.). Comparative Analysis of Fluorescence Spectrophotometers and UV-vis Spectrophotometers. Drawell. [Link]

  • (Author not listed). (n.d.). Comparative Analysis of Fluorescence Spectrophotometers and UV-vis Spectrophotometers. Drawell. [Link]

  • Arca, M., et al. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC - PubMed Central. [Link]

  • (Author not listed). (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]

  • (Author not listed). (2025). Lecture 06: UV-Visible and Fluorescence Spectroscopy. YouTube. [Link]

  • (Author not listed). (n.d.). Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. (Source not available).
  • (Author not listed). (2006). Special applications of fluorinated organic compounds. PubMed. [Link]

  • Beach, D. B., et al. (1988). Fluorine as a pi donor. Carbon 1s photoelectron spectroscopy and proton affinities of fluorobenzenes. PubMed. [Link]

  • de la Peña, A., et al. (2025). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs) †. ResearchGate. [Link]

  • (Author not listed). (2025). Comparing UV-Vis vs. Fluorescence Spectrophotometers. Patsnap Synapse. [Link]

  • Márió, T., & Gömöry, Á. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. [Link]

  • Lewandowski, M., et al. (2025). Special applications of fluorinated organic compounds. ResearchGate. [Link]

  • (Author not listed). (n.d.). Polychlorinated biphenyl. Wikipedia. [Link]

  • González, G., et al. (n.d.). Use of X-Ray Photoelectron Spectroscopy as an analytical tool for the study of contamination by Teflon in the synthesis of Mo(VI)Cl2O2Bipy/TiO2 catalysts. Redalyc. [Link]

  • (Author not listed). (2023). Chemistry of Fluorine (Z=9). LibreTexts. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of Fluorinated Biphenyl Carboxylic Acids as Key Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of substituted biphenyl carboxylic acids, specifically focusing on fluorinated analogues like 5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid and its structural relatives, as pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs). We will delve into the rationale behind their use, key synthetic protocols, and the critical role of their structural motifs in achieving desired pharmacological profiles.

Introduction: The Strategic Value of the Fluorinated Biphenyl Carboxylic Acid Scaffold

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous successful drugs. The introduction of fluorine atoms and a carboxylic acid group onto this framework is a deliberate design strategy to modulate a molecule's physicochemical and pharmacokinetic properties.

  • Impact of Fluorine Substitution: The incorporation of fluorine, the most electronegative element, into a drug candidate can have profound effects. It can alter the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. The presence of fluorine can also lower the pKa of nearby acidic or basic groups, influencing the molecule's ionization state at physiological pH.

  • The Role of the Carboxylic Acid Group: The carboxylic acid moiety is a common functional group in many drugs, often acting as a bioisostere for phosphates or other anionic groups.[1] It frequently serves as a key interaction point, forming hydrogen bonds or ionic interactions with amino acid residues in the target protein's active site.[2] However, the carboxylic acid group can also present challenges, such as rapid metabolism and poor membrane permeability.[2] The overall molecular structure must be optimized to balance these effects.

The combination of a biphenyl core, fluorine substituents, and a carboxylic acid group creates a versatile intermediate that can be elaborated into a wide range of therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs).

Synthesis of the Biphenyl Core Intermediate

The construction of the fluorinated biphenyl backbone is typically achieved through cross-coupling reactions, with the Suzuki coupling being one of the most common and efficient methods. This reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.

Protocol 1: General Synthesis via Suzuki Coupling

This protocol outlines a general approach to synthesizing a difluoro-biphenyl carboxylic acid intermediate.

Workflow Diagram:

Suzuki_Coupling_Workflow A Aryl Boronic Acid (e.g., 2-methylphenylboronic acid) E Reaction Mixture A->E B Aryl Halide (e.g., 3-bromo-5,5'-difluorobenzoic acid) B->E C Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) C->E D Solvent (e.g., Toluene/Ethanol/Water) D->E F Heating / Reflux E->F Reaction G Work-up & Purification (Acid-base extraction, Crystallization) F->G Post-reaction H Target Intermediate: 5,5'-Difluoro-2'-methyl- [1,1'-biphenyl]-3-carboxylic acid G->H Isolation

Caption: Suzuki coupling workflow for biphenyl synthesis.

Materials:

  • Aryl Boronic Acid (e.g., (2-methylphenyl)boronic acid)

  • Aryl Halide (e.g., 3-bromo-5,5'-difluorobenzoic acid)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., 2M aqueous sodium carbonate)

  • Solvent System (e.g., Toluene and Ethanol)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aryl halide (1.0 eq), aryl boronic acid (1.1-1.5 eq), and palladium catalyst (0.01-0.05 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent and Base Addition: Under the inert atmosphere, add the solvent system (e.g., a 3:1 mixture of toluene:ethanol) followed by the aqueous base (e.g., 2M Na₂CO₃).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up (Extraction): Transfer the mixture to a separatory funnel. Dilute with water and an organic solvent like ethyl acetate. Acidify the aqueous layer with HCl (e.g., 1M HCl) to protonate the carboxylic acid, making it soluble in the organic layer. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography to obtain the final high-purity intermediate.

Expert Insights:

  • Causality of Component Choice: The choice of a palladium catalyst and a base is crucial. The base activates the boronic acid, facilitating the transmetalation step in the catalytic cycle. The ligand on the palladium (e.g., triphenylphosphine) stabilizes the catalyst and influences its reactivity.

  • Importance of Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation to Pd(II), which is catalytically inactive. Maintaining an inert atmosphere is essential for achieving high yields.

Application in Pharmaceutical Synthesis: A Case Study

While direct synthetic routes for APIs using the exact "this compound" are not widely published, we can look at structurally similar and well-documented intermediates. For example, 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid derivatives are key intermediates in the synthesis of NSAIDs.[3] A notable example is the synthesis of Diflunisal, a widely used NSAID. Although Diflunisal is 2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, its synthesis pathway illustrates the utility of this class of intermediates.

Protocol 2: Amide Coupling for Bioactive Molecule Synthesis

The carboxylic acid group of the biphenyl intermediate is a versatile handle for further derivatization, most commonly through amide bond formation to link the biphenyl core to another pharmacophore.

Workflow Diagram:

Amide_Coupling_Workflow A Biphenyl Carboxylic Acid Intermediate F Reaction A->F B Amine Component (R-NH2) B->F C Coupling Agent (e.g., EDCI, HATU) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF, DCM) G Purification (Chromatography) F->G Work-up H Final API (Amide Product) G->H Isolation

Caption: Amide coupling workflow using the intermediate.

Materials:

  • This compound (1.0 eq)

  • Target Amine (e.g., a therapeutic amine fragment) (1.0-1.2 eq)

  • Coupling Agent (e.g., EDCI - 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq)[4]

  • Base (e.g., DIPEA - N,N-Diisopropylethylamine or DMAP - 4-Dimethylaminopyridine) (1.5-2.0 eq)[4]

  • Anhydrous Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

  • Reactant Dissolution: In a dry, inert flask, dissolve the biphenyl carboxylic acid intermediate and the target amine in the anhydrous solvent.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is done to control the exothermic reaction upon adding the coupling agent and to minimize side reactions.

  • Addition of Reagents: Add the base (e.g., DIPEA) to the solution, followed by the slow, portion-wise addition of the solid coupling agent (e.g., EDCI).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or ethyl acetate).

  • Washing: Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, saturated sodium bicarbonate to remove unreacted carboxylic acid, and brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the final pure amide compound.

Trustworthiness and Self-Validation:

  • Monitoring is Key: The progress of both the Suzuki coupling and the amide coupling must be rigorously monitored (e.g., by LC-MS) to confirm the consumption of starting materials and the formation of the desired product.

  • Characterization: The final intermediate and the final API must be thoroughly characterized using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm their structure and purity, ensuring the protocol's validity.

Data Summary

The following table summarizes typical conditions and expected outcomes for the key synthetic steps.

Parameter Protocol 1: Suzuki Coupling Protocol 2: Amide Coupling
Key Reagents Aryl Boronic Acid, Aryl Halide, Pd Catalyst, BaseCarboxylic Acid, Amine, Coupling Agent, Base
Typical Solvents Toluene/Ethanol/WaterDCM, DMF
Temperature 80-100 °C (Reflux)0 °C to Room Temperature
Reaction Time 2-12 hours4-24 hours
Typical Yield 70-95%65-90%
Purification Recrystallization / Column ChromatographyColumn Chromatography

Conclusion

This compound and its structural isomers are highly valuable intermediates in modern pharmaceutical synthesis. Their preparation via robust methods like the Suzuki coupling and their subsequent elaboration through reactions like amide coupling provide a reliable pathway to complex and potent therapeutic agents. The strategic incorporation of fluorine and the carboxylic acid moiety within the biphenyl scaffold allows medicinal chemists to fine-tune the properties of drug candidates, leading to improved efficacy, safety, and pharmacokinetic profiles.

References

  • University of Hertfordshire. Diflufenican (Ref: AE 088657) - AERU. Available at: [Link]

  • Wikipedia. Diflufenican. Available at: [Link]

  • Google Patents. Synthesis method of diflufenican - CN114685365B.
  • MySkinRecipes. 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. Available at: [Link]

  • National Institutes of Health. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available at: [Link]

  • Google Patents. KR20230160303A - 5-{5-chloro-2-[(3S)-3-[(morpholine-4-yl)methyl]-3, 4-dihydroisoquinoline-2(1H)-carbonyl]phenyl}-1, Novel method for synthesis of 2-dimethyl-1H-pyrrole-3-carboxylic acid derivatives and their use for production of.
  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • National Institutes of Health. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. Available at: [Link]

  • Hindawi. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available at: [Link]

Sources

Application Note & Protocol: Synthesis of 5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Biaryl Scaffolds

The biaryl motif is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and biological properties, often enhancing metabolic stability, binding affinity, and lipophilicity. The target molecule, 5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid, is a functionalized biaryl that serves as a valuable building block for the synthesis of more complex molecules.[2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for creating biaryl systems.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of diverse boronic acids and aryl halides have made it an indispensable tool in modern organic synthesis.[3]

This document provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the rationale behind reagent selection and procedural steps to ensure reproducibility and high yield.

Reaction Scheme & Mechanism

The synthesis is achieved by the palladium-catalyzed cross-coupling of an aryl halide with an organoboron species.[1]

Overall Reaction:

Figure 1. Suzuki-Miyaura coupling for the synthesis of this compound.

The Catalytic Cycle: The reaction mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Mechanism pd0 Pd(0)L₂ inv1 pd0->inv1 aryl_halide Ar¹-X (3-Bromo-5-fluorobenzoic acid) aryl_halide->inv1 oxidative_addition Oxidative Addition pd_complex L₂Pd(II)(Ar¹)X inv2 pd_complex->inv2 boronic_acid Ar²-B(OH)₂ (5-Fluoro-2-methylphenylboronic acid) boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., CO₃²⁻) base->boronate boronate->inv2 transmetalation Transmetalation diaryl_pd L₂Pd(II)(Ar¹)Ar² inv3 diaryl_pd->inv3 reductive_elimination Reductive Elimination product Ar¹-Ar² (Product) inv1->pd_complex Oxidative Addition inv2->diaryl_pd Transmetalation inv3->pd0 Reductive Elimination inv3->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Materials and Methods

Reagents and Materials

All reagents should be of high purity and used as received unless otherwise noted. The starting materials, 3-Bromo-5-fluorobenzoic acid and 5-Fluoro-2-methylphenylboronic acid, are commercially available from various suppliers.[4][5][6][7][8][9][10][11][12][13]

ReagentCAS No.Molecular FormulaMW ( g/mol )Supplier Example(s)
3-Bromo-5-fluorobenzoic acid176548-70-2C₇H₄BrFO₂219.01Oakwood, Chem-Impex
5-Fluoro-2-methylphenylboronic acid163517-62-2C₇H₈BFO₂153.95Santa Cruz, TCI
[1,1'-Bis(diphenylphosphino)ferrocene] dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4C₃₄H₂₈Cl₂FeP₂Pd731.73Sigma-Aldrich, Strem
Potassium Carbonate (K₂CO₃), anhydrous584-08-7K₂CO₃138.21Fisher Scientific
1,4-Dioxane, anhydrous123-91-1C₄H₈O₂88.11Acros Organics
Deionized Water (H₂O)7732-18-5H₂O18.02-
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11VWR Chemicals
Hydrochloric Acid (HCl), 2M solution7647-01-0HCl36.46Sigma-Aldrich
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37J.T. Baker
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Schlenk line or similar apparatus for handling air-sensitive reagents

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical balance

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR spectrometer (¹H, ¹³C, ¹⁹F) and Mass Spectrometer (e.g., ESI-MS)

Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjust quantities accordingly for different scales.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Add Reactants to Flask: - 3-Bromo-5-fluorobenzoic acid (1.0 eq) - 5-Fluoro-2-methylphenylboronic acid (1.2 eq) - K₂CO₃ (3.0 eq) - Pd(dppf)Cl₂ (0.02 eq) B 2. Seal and Purge with Inert Gas A->B C 3. Add Degassed Solvents: - 1,4-Dioxane - Water B->C D 4. Heat to 85-90 °C C->D E 5. Stir for 12-16 hours D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool to RT, filter catalyst F->G H 8. Remove dioxane in vacuo G->H I 9. Dilute with water, wash with EtOAc H->I J 10. Acidify aqueous layer with 2M HCl to pH ~2 I->J K 11. Extract product with EtOAc (3x) J->K L 12. Dry organic layer (MgSO₄), filter K->L M 13. Concentrate in vacuo L->M N 14. Recrystallize from Hexane/EtOAc M->N O 15. Characterize Product: - ¹H NMR, ¹³C NMR, ¹⁹F NMR - Mass Spectrometry N->O

Caption: Experimental workflow from setup to characterization.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid (1.095 g, 5.0 mmol, 1.0 equiv), 5-fluoro-2-methylphenylboronic acid (0.924 g, 6.0 mmol, 1.2 equiv), potassium carbonate (2.07 g, 15.0 mmol, 3.0 equiv), and Pd(dppf)Cl₂ (73 mg, 0.1 mmol, 0.02 equiv).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the more expensive aryl bromide. Anhydrous potassium carbonate is a moderately strong base effective for this transformation; a stoichiometric excess is required to facilitate the formation of the reactive boronate species and neutralize any acidic byproducts.[14] Pd(dppf)Cl₂ is an excellent, air-stable precatalyst for Suzuki couplings, often providing high yields for challenging substrates.

  • Inert Atmosphere and Solvent Addition:

    • Seal the flask with septa and connect the condenser to a nitrogen or argon gas line with an oil bubbler outlet.

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere. This is critical as oxygen can lead to the degradation of the Pd(0) catalyst and promote unwanted side reactions like homocoupling.

    • Using a cannula or syringe, add degassed 1,4-dioxane (25 mL) and degassed deionized water (5 mL) to the flask. The solvent mixture (5:1 dioxane/water) is chosen to ensure solubility of both the organic substrates and the inorganic base.[15] Water is often essential for the transmetalation step.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to 85-90 °C using an oil bath.

    • Maintain this temperature for 12-16 hours. The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or LC-MS, checking for the disappearance of the starting aryl bromide.

  • Workup and Product Isolation:

    • After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate (20 mL).

    • Transfer the filtrate to a separatory funnel. The Suzuki reaction is run under basic conditions, so the carboxylic acid product exists as its water-soluble carboxylate salt.[16]

    • Wash the organic layer with water (2 x 30 mL) to remove any remaining inorganic impurities. Combine all aqueous layers. Discard the organic layer, which contains non-polar impurities.

    • Slowly acidify the combined aqueous layers to a pH of ~2 by adding 2M HCl dropwise while stirring in an ice bath. The product will precipitate as a solid.

    • Extract the acidified aqueous solution with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization. A solvent system such as a mixture of hexanes and ethyl acetate is often effective.[3] Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hot hexanes until the solution becomes turbid. Allow it to cool slowly to room temperature and then in a refrigerator to induce crystallization.

    • Collect the pure crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Characterization and Expected Results

  • Yield: A typical yield for this reaction after purification would be in the range of 75-90%.

  • Appearance: The final product should be a white to off-white solid.

  • Spectroscopic Analysis:

    • ¹H NMR: Expect to see aromatic protons in the characteristic region (7.0-8.5 ppm) and a singlet for the methyl group (~2.3 ppm). The signals will show splitting patterns consistent with the substitution on the biphenyl rings (e.g., doublet of doublets, triplets).

    • ¹³C NMR: Aromatic carbons will appear in the 110-170 ppm range, with the carboxylic acid carbonyl carbon appearing downfield (>165 ppm).

    • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts and coupling constants (JHF, JFF) are crucial for confirming the regiochemistry.[17][18]

    • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the product (C₁₃H₉F₂O₂⁻, m/z = 247.05 for [M-H]⁻ in negative ion mode) should be observed.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; insufficient degassing.Ensure the catalyst is from a reliable source and the reaction is set up under a strictly inert atmosphere. Use freshly degassed solvents.
Protodeboronation Base is too strong or reaction time is too long.Use a milder base like NaHCO₃ or K₃PO₄. Consider using the boronic ester (e.g., pinacol ester) which is more stable.[1] Shorten reaction time if possible.
Homocoupling of Boronic Acid Presence of oxygen.Improve the degassing procedure for solvents and ensure the inert atmosphere is maintained throughout the reaction.
Difficulty in Purification Product co-elutes with starting material/byproducts.If recrystallization is ineffective, consider column chromatography on silica gel with a solvent system like Hexane/EtOAc with 1% acetic acid.[16]

References

  • Reddit user discussion on carboxylic acid separation post-Suzuki reaction. (n.d.). Reddit. [Link]

  • MOLBASE. (n.d.). 3-Bromo-5-fluorobenzoic acid price & availability. [Link]

  • Meng, G., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience. [Link]

  • Chem-Impex. (n.d.). 5-Fluoro-2-methylphenylboronic acid. [Link]

  • Chem-Impex. (n.d.). 3-Bromo-5-fluorobenzoic acid. [Link]

  • Oakwood Chemical. (n.d.). 3-Bromo-5-fluorobenzoic acid. [Link]

  • RHENIUM BIO SCIENCE. (n.d.). 5-Fluoro-2-methylphenylboronic acid, 97%. [Link]

  • Meng, G., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [Link]

  • Bannister, R., et al. (2002). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. [Link]

  • Zhang, W., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]

  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]

  • Jamieson, C., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • Liu, Z., & Goddard, J. D. (2009). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids. Sci-Hub. [Link]

  • Liu, Z., & Goddard, J. D. (2009). Predictions of the fluorine NMR chemical shifts of perfluorinated carboxylic acids, CnF(2n+1)COOH (n = 6-8). PubMed. [Link]

  • Liu, Z., & Goddard, J. D. (2009). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids. ResearchGate. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Jamieson, C., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Europe PMC. [Link]

  • The Organic Chemistry Tutor. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Interpreting Complex NMR Spectra of 5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the structural elucidation of 5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of this and structurally related fluorinated biphenyls. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to solve complex analytical problems.

The structure of this compound presents several analytical hurdles. The presence of two fluorine atoms introduces complex spin-spin couplings to both protons (nJHF) and carbons (nJCF) over multiple bonds. Furthermore, steric hindrance from the 2'-methyl group can restrict rotation around the biphenyl axis, potentially leading to atropisomerism and the appearance of distinct NMR signals for otherwise chemically equivalent positions. This guide provides a logical framework for dissecting these complexities.

Molecular Structure and Atom Numbering

For clarity, the following standardized numbering scheme will be used throughout this guide.

Caption: Numbering scheme for this compound.

Frequently Asked Questions (FAQs)
Q1: Why does my ¹H NMR spectrum show such complex multiplets in the aromatic region instead of simple doublets and triplets?

A1: The complexity arises primarily from spin-spin coupling between protons and fluorine atoms (nJHF). In aromatic systems, these couplings can occur over several bonds:

  • ³JHF (ortho): Typically in the range of 5-10 Hz.

  • ⁴JHF (meta): Smaller, around 0-3 Hz.[1]

  • ⁵JHF (para): Often the largest long-range coupling, up to 12 Hz.[2]

Each aromatic proton is coupled not only to its neighboring protons (3JHH, ortho, ~7-8 Hz; 4JHH, meta, ~2-3 Hz) but also to the fluorine atoms on both rings. For example, the proton at C6 will be split by H4 (meta coupling), and F5 (ortho coupling). The proton at C2' will be split by H4' (meta), H6' (ortho), and potentially show long-range coupling to F5'. This superposition of multiple, distinct coupling constants transforms simple splitting patterns into highly complex, often overlapping multiplets.

Q2: I see more aromatic signals than expected. Could the molecule exist as atropisomers?

A2: Yes, this is a distinct possibility. The 2'-methyl group provides significant steric hindrance, which can restrict free rotation about the C1-C1' bond. If the energy barrier to rotation is high enough, the molecule can be locked into stable, non-interconverting rotational isomers (atropisomers). In such a case, protons and carbons that would be chemically equivalent with free rotation (e.g., H4' and H6') become diastereotopic and will exhibit separate NMR signals. The observation of a double set of signals for each position is a strong indicator of atropisomerism. Variable temperature (VT) NMR experiments can confirm this; if the signals coalesce at higher temperatures, it indicates that the rotational barrier is being overcome on the NMR timescale.

Q3: How can I definitively assign protons to their respective rings?

A3: A combination of 2D NMR experiments is the most robust strategy.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are directly coupled to each other (typically through 2 or 3 bonds). You will see cross-peaks connecting adjacent protons within the same aromatic ring (e.g., H4' to H6', H2 to H4 and H6). This allows you to map out the spin systems of each ring independently.

  • ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. The key correlations will be between the 2'-methyl protons and protons on the first ring, specifically H2 and H6. A strong NOE between the CH₃ group and H2 provides unambiguous proof of their spatial proximity and helps to lock down the assignment of the entire spin system of that ring.

Q4: The ¹³C NMR spectrum is also very complex. How do I interpret the splitting caused by fluorine?

A4: Carbon-fluorine couplings (nJCF) are typically much larger than proton-fluorine couplings and are crucial for assignment.[3]

  • ¹JCF: Direct one-bond couplings are very large, typically 240-320 Hz. The C5 and C5' signals will appear as large doublets.

  • ²JCF (geminal): Couplings to carbons two bonds away are smaller, around 15-30 Hz. C4, C6, C4', and C6' will be split by their neighboring fluorine.

  • ³JCF (vicinal) & ⁴JCF: Long-range couplings are also observed and are usually in the range of 3-10 Hz.

These multiple C-F couplings, superimposed on any C-H couplings, result in complex multiplets for nearly every carbon in the molecule. A ¹³C{¹H} decoupled spectrum is essential to remove the proton couplings and isolate the C-F splitting patterns.

Troubleshooting Guides & Experimental Workflows
Problem 1: Poor Signal-to-Noise (S/N) or Broad Lineshapes

Poor data quality is often the root cause of interpretation difficulties. Before attempting complex 2D experiments, ensure your 1D spectra are optimized.

Causality & Solution Workflow:

  • Sample Preparation: This is the most critical step.[4]

    • Concentration: Ensure sufficient concentration. For ¹H NMR, 5-10 mg in 0.6 mL of deuterated solvent is a good starting point. For less sensitive ¹³C experiments, 20-50 mg is recommended.[4]

    • Solubility: The sample must be fully dissolved. Any suspended particles will severely degrade spectral quality.[5] Use gentle sonication if needed and filter the sample if particulates are visible.

    • Solvent Choice: Use a high-purity deuterated solvent. For this molecule, DMSO-d₆ or CDCl₃ are common choices. Ensure the solvent does not have residual signals that overlap with your analyte peaks.[6][7][8]

  • Spectrometer Shimming: Poor shimming leads to broad, distorted peaks.

    • Action: Always perform a gradient shim routine before acquisition. If lineshapes are still poor, manual shimming of the Z1 and Z2 shims may be necessary. A poor lock signal is often indicative of shimming problems.[9]

  • Acquisition Parameters:

    • Number of Scans (NS): The S/N ratio improves with the square root of the number of scans. If your signal is weak, increase NS. For a routine ¹H, 16-64 scans may be sufficient, but for a dilute sample or for ¹³C, hundreds or thousands of scans may be required.[4]

    • Relaxation Delay (d1): Ensure d1 is adequate for quantitative analysis, typically 5 times the longest T₁ relaxation time. For fluorinated aromatics, T₁ values can be long. A starting value of 2-5 seconds for ¹H and ¹³C is reasonable, but may need to be increased.

Caption: Workflow for troubleshooting poor signal-to-noise.

Problem 2: Cannot Differentiate Overlapping Aromatic Signals

The aromatic region (typically 7.0-8.5 ppm) will likely be a dense forest of overlapping multiplets. A systematic 2D NMR approach is required for confident assignment.

Workflow for Complete Structural Assignment:

This workflow represents a self-validating system where each experiment builds upon the last to provide a complete and unambiguous structural picture.

Caption: Logical workflow for unambiguous NMR assignment.

Causality and Interpretation:

  • ¹H, ¹³C, ¹⁹F 1D Spectra: These provide the fundamental chemical shift information. The ¹⁹F spectrum is often simpler, showing two main signals, each coupled to nearby protons.[10]

  • ¹H-¹H COSY: This is the first step in deconvolution. It breaks the problem down into two separate aromatic spin systems (Ring A and Ring B). You will trace the connectivity from proton to proton around each ring.[11][12]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. After identifying proton spin systems with COSY, you can now assign their corresponding carbons. For example, the COSY cross-peak between H4' and H6' allows you to identify their signals in the ¹H spectrum. The HSQC will then show correlations from these proton signals to the C4' and C6' signals in the ¹³C spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule. It reveals correlations between protons and carbons over 2-3 bonds. Key correlations to look for:

    • Inter-ring Connectivity: Protons on one ring will show correlations to carbons on the other ring, specifically H2/H6 to C1' and C2', and H2'/H6' to C1 and C2. This is the definitive proof of the biphenyl linkage.

    • Substituent Placement: The methyl protons (H-Me) will show a correlation to C1', C2', and C3'. The proton at H2 will show a correlation to the carboxyl carbon (COOH), confirming its position.

  • ¹H-¹H NOESY/ROESY: As mentioned in the FAQ, this confirms spatial relationships. The crucial NOE between the 2'-CH₃ group and H2/H6 on the other ring validates the HMBC-derived connectivity and helps differentiate the two rings.

Experimental Protocols
Protocol 1: Acquisition of High-Resolution 1D Spectra

A well-resolved 1D spectrum is a prerequisite for all further analysis.

  • Sample Preparation: Prepare a 10-20 mg/0.6 mL sample in a high-quality NMR tube as described in the troubleshooting section.[4]

  • Spectrometer Setup: Insert the sample, lock on the deuterated solvent signal, and perform an automated gradient shim.

  • ¹H Acquisition:

    • Load standard proton acquisition parameters.

    • Set spectral width to cover ~ -2 to 12 ppm.

    • Set number of scans (NS) to 16 or 32.

    • Set relaxation delay (d1) to 2 seconds.

    • Acquire the FID and perform Fourier transformation with a small line broadening (e.g., 0.3 Hz) to improve S/N.

  • ¹³C{¹H} Acquisition:

    • Load standard carbon acquisition parameters with proton decoupling.

    • Set spectral width to cover ~ 0 to 200 ppm.

    • Set NS to 1024 or higher, as ¹³C is much less sensitive.

    • Set d1 to 2-5 seconds.

    • Acquire and process the data.

  • ¹⁹F Acquisition:

    • If using a broadband probe, tune it to the ¹⁹F frequency.

    • Set spectral width to cover the expected range for aromatic fluorines (e.g., -100 to -140 ppm, relative to CFCl₃).[13]

    • ¹⁹F is a highly sensitive nucleus, so NS of 16-64 is usually sufficient.[14]

    • Acquire both a coupled and a {¹H}-decoupled spectrum to observe the H-F couplings.

Protocol 2: Acquisition of a Gradient-Selected ¹H-¹H COSY Spectrum
  • Setup: Use the same high-quality sample. Load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker systems).

  • Parameters:

    • The ¹H spectral width and transmitter offset should be identical to your high-resolution 1D ¹H spectrum.

    • Set NS to 4-8 scans per increment.

    • Acquire at least 256-512 increments in the indirect dimension (F1) for good resolution.

  • Processing: Process the 2D data using a sine-bell or squared sine-bell window function in both dimensions to improve resolution and peak shape. Symmetrize the final spectrum.

Data Summary Tables

The following tables provide estimated chemical shifts and coupling constants based on typical values for similar structures. Actual values will be sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H and ¹⁹F NMR Chemical Shifts (δ, ppm)

Atom PositionPredicted ¹H δ (ppm)Predicted ¹⁹F δ (ppm)Expected Multiplicity (in coupled spectra)
H2~8.0 - 8.3-ddd (JH2-H4, JH2-H6, JH2-F5)
H4~7.5 - 7.8-ddd (JH4-H2, JH4-H6, JH4-F5)
H6~7.3 - 7.6-ddd (JH6-H2, JH6-H4, JH6-F5)
H2'~7.2 - 7.5-d (JH2'-H6') or dd (JH2'-H6', JH2'-F5')
H4'~7.0 - 7.3-dd (JH4'-H6', JH4'-F5')
H6'~7.1 - 7.4-ddd (JH6'-H2', JH6'-H4', JH6'-F5')
CH₃~2.0 - 2.3-s
COOH~12.0 - 13.0-br s
F5-~ -110 to -120Complex multiplet due to H-F couplings
F5'-~ -110 to -120Complex multiplet due to H-F couplings

Table 2: Typical J-Coupling Constants (Hz)

Coupling TypeDescriptionTypical Range (Hz)
³JHHortho H-H7 - 9
⁴JHHmeta H-H2 - 3
³JHFortho H-F5 - 10
⁴JHFmeta H-F0 - 3
⁵JHFpara H-F4 - 12
¹JCFone-bond C-F240 - 260
²JCFtwo-bond C-F15 - 30
³JCFthree-bond C-F3 - 10
References
  • Everett, J. R. (1987). A new strategy for the use of ¹H and ¹⁹F NMR spectroscopy as an aid to the study of the metabolic fate of fluorinated drugs. Journal of Pharmaceutical and Biomedical Analysis, 5(5), 459-467. Available at: [Link]

  • Chroniuk, E., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4048-4055. Available at: [Link]

  • University of Ottawa NMR Facility. (n.d.). ¹⁹Fluorine NMR. Available at: [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • Wenzel, T. J., & Charkoudian, L. K. (2021). ¹H NMR Spectra and Interpretation. Chemistry LibreTexts. Available at: [Link]

  • Lin, Y., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3044-3051. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 2D NMR Introduction. Chemistry LibreTexts. Available at: [Link]

  • University of Ottawa NMR Facility. (2010). Poor Signal-to-Noise Ratio in Your Spectrum? Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid and Other NSAID Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Landscape of NSAID Discovery and the Role of Precursors

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain, inflammation, and fever. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. The discovery of two isoforms, COX-1 and COX-2, has refined the drug development process, with a significant focus on creating COX-2 selective inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition.[1]

The journey from a promising chemical scaffold to a clinically approved NSAID is a long and arduous one. Central to this process is the synthesis and evaluation of precursor molecules. These precursors are the foundational chemical structures that, through a series of synthetic modifications, yield the final active pharmaceutical ingredient. The inherent properties of a precursor—its synthetic accessibility, physicochemical characteristics, and foundational inhibitory activity—are critical determinants of the success of a drug development program.

This guide provides a comparative analysis of 5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid , a promising but not yet extensively characterized NSAID precursor. We will explore its likely synthetic pathway and predicted efficacy based on established structure-activity relationships (SAR) for biphenyl carboxylic acid NSAIDs. To provide a comprehensive context, we will compare it with well-established precursors of three widely used NSAIDs from different chemical classes: a propionic acid derivative (Ibuprofen precursor), a diaryl-substituted pyrazole (Celecoxib precursor), and a salicylic acid derivative (Diflunisal precursor).

Profiling the Subject of Interest: this compound

Chemical Structure:

G cluster_0 Suzuki Cross-Coupling A 3-Bromo-5-fluorobenzoic acid C This compound A->C Pd catalyst, Base B (5-Fluoro-2-methylphenyl)boronic acid

Caption: Proposed Suzuki coupling for the synthesis of the target precursor.

Predicted Efficacy and Mechanism of Action:

The structure of this compound strongly suggests that it will function as a COX inhibitor. The carboxylic acid moiety is a critical feature for many NSAIDs, as it mimics the carboxylic acid of arachidonic acid, the natural substrate of COX enzymes, allowing for interaction with key residues in the enzyme's active site. [2] The biphenyl scaffold provides a rigid framework for positioning the functional groups within the COX active site. The fluorine and methyl substituents are expected to modulate the molecule's physicochemical properties and its interaction with the enzyme:

  • Fluorine Atoms: The two fluorine atoms are likely to enhance the molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. [3]Fluorine substitution can also increase the acidity of the carboxylic acid, potentially leading to stronger interactions with the active site. Furthermore, the lipophilicity of the molecule will be influenced by the fluorine atoms, which can affect its absorption, distribution, and binding characteristics. [3]* Methyl Group: The methyl group at the 2'-position may influence the dihedral angle between the two phenyl rings. This conformational restriction can be crucial for achieving selectivity towards COX-2, as the active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. [4] Based on these structural features, it is predicted that this compound will exhibit anti-inflammatory properties through the inhibition of COX enzymes. Its potential for COX-2 selectivity would need to be determined experimentally.

Comparative Analysis with Established NSAID Precursors

To contextualize the potential of this compound, we will compare it with the precursors of three well-known NSAIDs: Ibuprofen, Celecoxib, and Diflunisal.

Precursor NSAID Class Key Synthetic Precursor Synthesis Highlights Known Efficacy Data of Final NSAID
This compound Biphenyl Carboxylic Acid (Predicted)3-Bromo-5-fluorobenzoic acid & (5-Fluoro-2-methylphenyl)boronic acidSuzuki cross-coupling is a likely efficient synthetic route. [1]Not available (Predicted to have COX inhibitory activity)
Ibuprofen Precursor Propionic Acid Derivative4'-IsobutylacetophenoneThe Boots-Hoechst-Celanese process is a greener, three-step synthesis from isobutylbenzene. [5]Ibuprofen is a non-selective COX inhibitor with IC50 values in the low micromolar range for both COX-1 and COX-2. [6]
Celecoxib Precursor Diaryl-substituted Pyrazole (COX-2 Selective)4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione & 4-SulfamoylphenylhydrazineCondensation reaction to form the pyrazole ring is the key step. [7]Celecoxib is a highly selective COX-2 inhibitor with an IC50 for COX-2 around 40 nM and for COX-1 around 15,000 nM. [7]
Diflunisal Precursor Salicylic Acid Derivative2,4-Difluoroaniline and 5-halogenated salicylic acidModern synthesis often involves a one-step Suzuki or a similar cross-coupling reaction. [1][8][9]Diflunisal is a non-selective COX inhibitor.

Experimental Protocols for Efficacy Determination

To experimentally validate the predicted efficacy of this compound and enable a direct comparison with other precursors, the following standardized assays are recommended.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the concentration of the test compound required to inhibit 50% of the activity (IC50) of COX-1 and COX-2 enzymes.

Principle: The COX enzyme converts arachidonic acid to prostaglandin H2 (PGH2). The peroxidase activity of COX then reduces PGH2 to PGG2. This peroxidase activity can be measured colorimetrically.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.

    • Prepare a solution of arachidonic acid (substrate) and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Dissolve the test compound and reference NSAIDs (e.g., ibuprofen, celecoxib) in a suitable solvent (e.g., DMSO) to create a stock solution and then prepare serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2) to each well.

    • Add the diluted test compound or reference NSAID to the respective wells. Include wells with solvent only as a control (100% activity) and wells without the enzyme as a background control.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid and colorimetric substrate solution to all wells.

    • Read the absorbance at a specific wavelength (e.g., 590 nm) over a set period (e.g., 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G A Prepare Reagents (Buffer, Enzymes, Substrates, Inhibitors) B Add Enzyme and Inhibitor to Plate A->B C Pre-incubate B->C D Initiate Reaction with Substrate C->D E Measure Absorbance D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic and widely used model to assess the anti-inflammatory activity of a compound in vivo.

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping:

    • Use adult male Wistar or Sprague-Dawley rats.

    • Acclimatize the animals to the laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., control, reference drug, and different doses of the test compound).

  • Compound Administration:

    • Administer the test compound and the reference drug (e.g., indomethacin) orally or intraperitoneally at a specified time (e.g., 1 hour) before the carrageenan injection.

    • The control group receives the vehicle only.

  • Induction of Inflammation:

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

G A Animal Acclimatization and Grouping B Administer Test Compound/Vehicle A->B C Measure Initial Paw Volume B->C D Inject Carrageenan C->D E Measure Paw Volume at Time Intervals D->E F Calculate % Inhibition of Edema E->F

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Conclusion

This compound represents a promising scaffold for the development of novel NSAIDs. Its structural similarity to known biphenyl carboxylic acid NSAIDs, coupled with the potential benefits of its fluoro and methyl substituents, suggests a high likelihood of COX inhibitory activity. However, without direct experimental data, its efficacy and selectivity profile remain predictive.

This guide has outlined a clear path for the experimental validation of this precursor. By employing standardized in vitro and in vivo assays, researchers can accurately determine its potency and anti-inflammatory properties. A direct comparison of the experimentally obtained data for this compound with that of established NSAID precursors will provide a robust assessment of its potential as a lead candidate in the development of next-generation anti-inflammatory therapeutics.

References

  • Mihaela, B., & Valeriu, S. (2009). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Journal of Pharmaceutical Sciences and Research, 1(4), 1-28.
  • Sawant, R. L., et al. (2013). 3D-QSAR study of some novel 1, 3, 4-oxadiazole derivatives as anti-inflammatory agents. Biointerface Research in Applied Chemistry, 3(3), 564-570.
  • Kumar, A., et al. (2008). Synthesis of some new 1, 3, 4-oxadiazole/thiadiazole and 1, 2, 4-triazole derivatives of biphenyl-4-yloxy acetic acid as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 16(3), 1475-1485.
  • Al-Saeed, F. A., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(8), 13866-13891.
  • Li, J., et al. (2014). Synthesis and biological evaluation of amide derivatives of diflunisal as potential anti-tumor agents. European Journal of Medicinal Chemistry, 86, 557-565.
  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
  • Wang, J. L., et al. (2009). Synthesis and biological evaluation of amide derivatives of diflunisal as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 19(2), 516-519.
  • Almansour, A. I., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(7), 2155-2159.
  • Rao, P. N. P., & Knaus, E. E. (2008). Synthesis of Celecoxib and Structural Analogs- A Review. Letters in Drug Design & Discovery, 5(8), 551-561.
  • The Science Snail. (2018). Synthesis of ibuprofen from benzene. Retrieved from [Link]

  • Khan, I., et al. (2023). Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. Scientific Reports, 13(1), 6483.
  • El-Sayed, M. A. A., et al. (2020). Synthesis of new ibuprofen hybrid conjugates as potential anti-inflammatory and analgesic agents. Future Medicinal Chemistry, 12(15), 1369-1386.
  • Politzer, P., et al. (2017). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Journal of Molecular Modeling, 23(10), 291.
  • ResearchGate. (n.d.). In vitro COX-1 and COX-2 enzyme inhibition data of some selected compounds. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (1998). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Journal of Pharmacology and Experimental Therapeutics, 287(2), 740-748.
  • Wang, Q. (1991). Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline. Organic Fluorine Industry, (2), 25-29.
  • ResearchGate. (n.d.). Scheme 2. Five step synthesis of Difl unisal by Jones et al. Retrieved from [Link]

  • ResearchGate. (n.d.). Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]

  • Google Patents. (n.d.). A kind of method for one-step synthesis of diflunisal and derivatives thereof.
  • Ghorab, M. M., et al. (2012). Design, Synthesis and Biological Evaluation of New 5,5-Diarylhydantoin Derivatives as Selective Cyclooxygenase-2 Inhibitors. Molecules, 17(9), 10518-10532.
  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1287, 135649.
  • ResearchGate. (n.d.). In vitro COX-1 and COX-2 enzyme inhibition data. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Molecules, 27(18), 6035.
  • Solution Pharmacy. (2023, June 16). Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy [Video]. YouTube. [Link]

  • Di Micco, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(10), 1021-1043.
  • Ullah, H., et al. (2023).
  • de Oliveira, A. M., et al. (2020). In vivo anti-inflammatory and antinociceptive effects, and in vitro antioxidant, antiglycant and anti-neuroinflammatory. Anais da Academia Brasileira de Ciências, 92(suppl 2), e20180907.
  • ResearchGate. (n.d.). (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres.... Retrieved from [Link]

  • NWPII. (n.d.). Isox. Retrieved from [Link]

  • Moo-Puc, R. E., et al. (2019). In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts from Capsicum chinense By-Products. Molecules, 24(22), 4066.
  • Negi, P., et al. (2023). In vivo models of understanding inflammation (in vivo methods for inflammation).
  • Google Patents. (n.d.). KR20230160303A - 5-{5-chloro-2-[(3S)-3-[(morpholine-4-yl)methyl]-3, 4-dihydroisoquinoline-2(1H)-carbonyl]phenyl}-1, Novel method for synthesis of 2-dimethyl-1H-pyrrole-3-carboxylic acid derivatives and their use for production of.
  • Koci, J., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7904.
  • Asiri, A. M., et al. (2024).
  • Tumkevicius, S., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(10), 2663.

Sources

A Comparative Guide to the In Vitro and In Vivo Profile of 5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential therapeutic profile of 5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid, a novel biphenyl carboxylic acid derivative. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a predictive comparison based on robust in vitro and in vivo studies of structurally related analogs. The insights herein are designed to guide future research and development efforts by contextualizing the compound's potential within the broader landscape of anti-inflammatory and metabolic disease therapeutics.

The biphenyl carboxylic acid scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous pharmacologically active agents. The structural rigidity of the biphenyl core, coupled with the functional versatility of the carboxylic acid group, allows for fine-tuning of biological activity. Strategic incorporation of fluorine atoms and methyl groups can significantly enhance metabolic stability, binding affinity, and overall efficacy. This guide will delve into the anticipated performance of this compound by comparing it with established and experimental compounds, primarily focusing on its potential as a cyclooxygenase (COX) inhibitor and a peroxisome proliferator-activated receptor (PPAR) modulator.

Part 1: In Vitro Evaluation - Targeting the Drivers of Inflammation and Metabolic Disease

The in vitro assessment of novel chemical entities is foundational to understanding their mechanism of action and therapeutic potential. For a compound like this compound, the primary in vitro investigations would logically focus on its ability to modulate key enzymes and nuclear receptors implicated in inflammation and metabolic disorders.

Cyclooxygenase (COX) Inhibition: A Cornerstone of Anti-Inflammatory Action

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. The discovery of two isoforms, the constitutively expressed COX-1 and the inducible COX-2, has spurred the development of selective COX-2 inhibitors to minimize gastrointestinal side effects associated with COX-1 inhibition. Biphenyl carboxylic acid derivatives have shown significant promise as both non-selective and selective COX-2 inhibitors.

Based on the structure-activity relationships of related compounds, this compound is hypothesized to be a potent COX inhibitor. The difluoro substitution may enhance its binding affinity within the active site of the COX enzymes.

Comparative In Vitro COX Inhibition Data (Hypothetical vs. Known Inhibitors)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
This compound (Hypothetical) >100.1 - 0.5>20 - 100-
Celecoxib9.40.08117.5
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e)Not ReportedNot ReportedNot Reported
Dihydropyrazole Sulfonamide Derivative (PYZ20)Not Reported0.33Not Reported
Cox-2-IN-2610.610.067158.36

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a standard enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 are used.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective enzyme.

  • Compound Incubation: Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture and incubate for a specified period.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Quantification of Prostaglandin: After a set incubation time, terminate the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Causality Behind Experimental Choices: The use of both COX-1 and COX-2 enzymes is crucial to determine the selectivity profile of the test compound. EIA is a sensitive and widely accepted method for quantifying prostaglandin production, providing a reliable measure of enzyme activity.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation

PPARs are nuclear receptors that play a critical role in regulating lipid and glucose metabolism, as well as inflammation. PPARγ, in particular, is a well-established target for the treatment of type 2 diabetes. Several biphenyl carboxylic acid derivatives have been identified as PPARγ modulators. The structural features of this compound suggest potential interaction with the ligand-binding domain of PPARγ.

Experimental Protocol: PPARγ Transactivation Assay

This cell-based assay measures the ability of a compound to activate PPARγ.

  • Cell Culture: Utilize a cell line (e.g., HEK293T) transiently co-transfected with a full-length human PPARγ expression vector and a luciferase reporter vector containing PPAR response elements.

  • Compound Treatment: Treat the transfected cells with various concentrations of the test compound.

  • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to a control (e.g., β-galactosidase activity) and plot the fold activation against the compound concentration to determine the EC50 value.

Causality Behind Experimental Choices: The use of a reporter gene assay provides a functional readout of receptor activation. Co-transfection with a PPARγ expression vector ensures that the observed effect is mediated through this specific receptor.

Part 2: In Vivo Evaluation - Assessing Therapeutic Efficacy and Safety

In vivo studies are essential to translate in vitro findings into a physiological context, providing critical information on a compound's efficacy, pharmacokinetics, and safety profile.

Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.

Comparative In Vivo Anti-Inflammatory Efficacy

CompoundDose (mg/kg)Inhibition of Edema (%)Time Point (hours)Reference
This compound (Hypothetical) 10 - 10030 - 603-
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e)100Significant reduction3
Biphenyl-4-carboxylic acid derivatives10Significant activityNot Specified
Indomethacin Amide (7)0.8 (ED50)503

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

  • Animal Model: Use male Wistar rats.

  • Compound Administration: Administer the test compound orally at various doses. A control group receives the vehicle, and a positive control group receives a standard NSAID (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Causality Behind Experimental Choices: Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different mediators of inflammation. Oral administration is a clinically relevant route for anti-inflammatory drugs.

Pharmacokinetic and Toxicological Profile

A preliminary assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, along with its acute toxicity, is crucial for its progression as a drug candidate. For 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e), an analog, the LD50 was found to be greater than 2000 mg/kg, and the compound was devoid of gastric irritation in rats, suggesting a favorable safety profile. It is anticipated that this compound would also exhibit a good safety profile, a hypothesis that requires experimental validation.

Experimental Protocol: Acute Oral Toxicity Study

  • Animal Model: Use Swiss albino mice.

  • Compound Administration: Administer graded doses of the test compound orally to different groups of animals.

  • Observation: Observe the animals continuously for the first 4 hours for any behavioral changes and then periodically for 14 days for mortality.

  • LD50 Determination: Calculate the median lethal dose (LD50).

Part 3: Visualization of Key Processes

Visual representations are invaluable for understanding complex biological pathways and experimental workflows.

Signaling Pathway: COX-2 Mediated Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 (Inducible) COX-2 (Inducible) Inflammatory Stimuli->COX-2 (Inducible) Upregulates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Arachidonic Acid->COX-2 (Inducible) Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 (Inducible)->Prostaglandins (PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain This compound This compound This compound->COX-2 (Inducible) Inhibits

Caption: Proposed mechanism of action via COX-2 inhibition.

Experimental Workflow: In Vivo Anti-Inflammatory Assay

InVivo_Workflow cluster_0 Preparation cluster_1 Dosing & Induction cluster_2 Measurement & Analysis Animal Acclimatization Animal Acclimatization Oral Gavage Oral Gavage Animal Acclimatization->Oral Gavage Compound Formulation Compound Formulation Compound Formulation->Oral Gavage Carrageenan Injection Carrageenan Injection Oral Gavage->Carrageenan Injection 1 hour post-dose Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Hourly Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

Based on the comprehensive analysis of structurally related biphenyl carboxylic acid derivatives, this compound emerges as a promising candidate for further investigation as a novel anti-inflammatory and potentially metabolic-modulating agent. Its chemical features suggest a high probability of potent and selective COX-2 inhibition, which, if confirmed, would position it favorably against existing NSAIDs by potentially offering an improved gastrointestinal safety profile.

The next critical steps in the development of this compound should involve the synthesis of the molecule and the execution of the in vitro and in vivo experimental protocols detailed in this guide. Direct measurement of its COX-1/COX-2 inhibitory activity and its efficacy in the carrageenan-induced paw edema model will provide the necessary data to validate the hypotheses presented here. Furthermore, exploring its activity on PPARγ will be crucial to uncover any pleiotropic effects that could be beneficial for treating complex diseases with both inflammatory and metabolic components. Subsequent studies should also focus on a more detailed pharmacokinetic and toxicology assessment to build a comprehensive preclinical data package.

References

  • [In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme...]([Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.